VK-2019
Description
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Properties
Molecular Formula |
C29H25NO4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C29H25NO4/c31-29(32)26-3-1-2-23(28(26)24-11-10-22-12-15-30-27(22)18-24)9-8-20-4-6-21(7-5-20)19-34-25-13-16-33-17-14-25/h1-7,10-12,15,18,25,30H,13-14,16-17,19H2,(H,31,32) |
InChI Key |
VUJZFNSWCNSGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCC2=CC=C(C=C2)C#CC3=C(C(=CC=C3)C(=O)O)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Foundational & Exploratory
The Inhibition of EBNA1: A Targeted Approach for Nasopharyngeal Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Epstein-Barr Virus (EBV) is a primary etiological agent in the development of nasopharyngeal carcinoma (NPC). The viral protein Epstein-Barr Nuclear Antigen 1 (EBNA1) is ubiquitously expressed in all EBV-associated tumors and is critical for the maintenance, replication, and segregation of the viral genome. Beyond its essential role in the viral life cycle, EBNA1 contributes to oncogenesis by modulating key cellular signaling pathways, promoting cell survival, and inducing genomic instability. These functions make EBNA1 an attractive and specific target for therapeutic intervention in NPC. This technical guide provides a comprehensive overview of the role of EBNA1 in NPC pathogenesis, the mechanisms of EBNA1 inhibition, and the current landscape of EBNA1-targeted therapies. We present a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the intricate signaling pathways and experimental workflows involved in EBNA1 research.
The Multifaceted Role of EBNA1 in Nasopharyngeal Carcinoma
EBNA1 is a DNA-binding protein that performs several functions crucial for both the virus and the transformation of the host cell.[1] Its primary role is to tether the EBV episome to the host cell's chromosomes during mitosis, ensuring the faithful segregation of the viral genome to daughter cells.[1][2] EBNA1 also initiates viral DNA replication from the origin of plasmid replication (oriP) and acts as a transcriptional activator for other EBV latent genes.[1][2]
Beyond these viral-centric functions, EBNA1 actively manipulates the host cell environment to promote tumorigenesis. It has been shown to enhance cell survival and proliferation, and contribute to the metastatic potential of NPC cells.[3] A key mechanism by which EBNA1 exerts its oncogenic effects is through the modulation of various cellular signaling pathways.
Disruption of Promyelocytic Leukemia (PML) Nuclear Bodies and Genomic Instability
EBNA1 has been demonstrated to disrupt promyelocytic leukemia (PML) nuclear bodies, which are subnuclear structures involved in tumor suppression, DNA repair, and apoptosis.[4][5][6] This disruption is mediated through EBNA1's interaction with the host cell proteins ubiquitin-specific protease 7 (USP7) and casein kinase 2 (CK2).[7][8][9] EBNA1 recruits USP7 and CK2 to PML bodies, leading to the degradation of PML proteins and the subsequent disassembly of these protective structures.[2][10] The loss of functional PML nuclear bodies impairs DNA damage repair mechanisms and sensitizes cells to accumulating mutations, thereby contributing to the genomic instability characteristic of NPC.[4][11]
Modulation of Key Signaling Pathways
EBNA1 has been implicated in the dysregulation of several critical signaling pathways that govern cell growth, proliferation, and survival:
-
AP-1 Pathway: EBNA1 can enhance the activity of the AP-1 transcription factor, which in turn upregulates the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[12]
-
NF-κB Pathway: EBNA1 can inhibit the canonical NF-κB signaling pathway by preventing the phosphorylation of IKKα/β, leading to the cytoplasmic retention of the p65 subunit.[13][14] This inhibition of NF-κB may contribute to immune evasion and promote tissue hyperplasia.[13]
-
TGF-β Pathway: EBNA1 can interfere with the TGF-β signaling pathway, which is a critical regulator of cell growth and differentiation.[15] This interference can contribute to the uncontrolled proliferation of NPC cells.
-
Other Pathways: EBNA1 has also been shown to interact with and modulate other signaling pathways, including the Wnt/β-catenin, JAK/STAT, and PI3K/Akt/mTOR pathways, further highlighting its central role in NPC pathogenesis.
EBNA1 Inhibition: A Targeted Therapeutic Strategy
The essential and multifaceted roles of EBNA1 in NPC make it a highly specific and attractive target for therapeutic intervention.[16] The inhibition of EBNA1 function is expected to lead to the loss of the EBV episome from tumor cells and the reversal of its oncogenic effects.[7] Several small molecule inhibitors targeting EBNA1 have been developed and have shown promising results in preclinical and clinical studies.[2][4][7][13]
Quantitative Data on EBNA1 Inhibitors
The following tables summarize the quantitative data from studies on various EBNA1 inhibitors in NPC and other EBV-positive cell lines.
Table 1: In Vitro Efficacy of EBNA1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| VK-1727 | C666-1 (NPC) | Cell Viability (Resazurin) | 6.3 µM | [4] |
| VK-1727 | LCL352 (B-cell lymphoma) | Cell Viability (Resazurin) | 7.9 µM | [4] |
| SC7 | Raji (Burkitt's lymphoma) | EBNA1-DNA Binding | ~20 µM | [7] |
| SC11 | Raji (Burkitt's lymphoma) | EBNA1-DNA Binding | ~20 µM | [7] |
| SC19 | Raji (Burkitt's lymphoma) | EBNA1-DNA Binding | ~20 µM | [7] |
| LB2 | - | EBNA1-DNA Binding | 1-2 µM | [15] |
| LB3 | - | EBNA1-DNA Binding | 1-2 µM | [15] |
| LB7 | - | EBNA1-DNA Binding | 1-2 µM | [15] |
| LC7 | - | EBNA1-DNA Binding | 1-2 µM | [15] |
| DSE-3 | LCLs (B-cell lymphoma) | Growth Inhibition | ~60 µM | [13] |
| DSE-3 | Raji (Burkitt's lymphoma) | Growth Inhibition | >80 µM | [13] |
| JLP2 | C666-1 (NPC) | Cell Viability | ~50% inhibition at 20 µM | [13] |
Table 2: In Vivo Efficacy of EBNA1 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference |
| VK-1727 | NSG Mice | EBV+ Gastric Cancer Xenograft | 10 mg/kg | 61.2% - 67% | [4] |
| VK-2019 | Human Clinical Trial (Phase I) | Advanced EBV+ NPC | Up to 1800 mg/day | Partial clinical response in 1 of 23 patients | [17] |
| (L2)P4 | NSG Mice | NPC Xenograft | Not specified | Enhanced tumor regression with adoptive γδ T cells | [2] |
Table 3: Effects of EBNA1 Inhibition on Viral and Cellular Parameters
| Inhibitor | Cell Line/Model | Parameter Measured | Effect | Reference |
| VK-1727 | EBV+ Gastric Cancer Xenograft | EBV Gene Expression (EBNA1, EBER1, EBER2) | Significantly reduced | [4] |
| VK-1727 | C666-1, LCL352, SNU719 | Cell Cycle | G1 arrest in EBV+ cells | [4] |
| This compound | NPC Patients | EBV Genome Copy Number in Biopsies | Decrease observed in 3 patients | [17] |
| CRISPR/Cas13 (targeting EBNA1) | C666-1 (NPC) | EBV DNA Load | 50% reduction | [18] |
| JLP2 | C666-1 (NPC) | Cell Viability | ~50% decrease | [13] |
| DSE-3 | LCLs | EBV Genome Copy Number | Reduced | [13] |
| SC11, SC19 | Raji | EBV Genome Copy Number | Reduced to 10-25% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of EBNA1 inhibition in nasopharyngeal carcinoma.
Cell Viability and Proliferation Assays
3.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
NPC cell lines (e.g., C666-1, HONE-1)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed NPC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the EBNA1 inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.1.2. Resazurin Assay
This is a fluorometric assay that also measures metabolic activity.
-
Materials:
-
NPC cell lines
-
Complete culture medium
-
Opaque-walled 96-well plates
-
Resazurin solution
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (e.g., excitation 560 nm, emission 590 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay
3.2.1. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Materials:
-
NPC cell lines
-
Complete culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the EBNA1 inhibitor as described for the viability assays.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[19]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.[20]
-
Incubate at room temperature for 30 minutes to 3 hours.[19]
-
Measure the luminescence using a luminometer.
-
Normalize the results to the number of viable cells or protein concentration.
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Materials:
-
NPC cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EBNA1, anti-PML, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse treated and control NPC cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to investigate the interaction between proteins and DNA in the cell.
-
Materials:
-
NPC cells
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Antibody against EBNA1
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting EBNA1 binding sites (e.g., oriP)
-
-
Procedure:
-
Cross-link proteins to DNA in NPC cells by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the EBNA1-DNA complexes using an anti-EBNA1 antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for known EBNA1 binding sites.
-
EBNA1-Dependent DNA Replication Assay
This assay measures the ability of EBNA1 to initiate DNA replication from the viral origin, oriP.
-
Materials:
-
A human cell line (e.g., 293T, HeLa)
-
An expression plasmid for EBNA1
-
A plasmid containing the EBV oriP
-
Transfection reagent
-
Low molecular weight DNA extraction buffer (Hirt lysis)
-
Restriction enzymes (e.g., a linearizing enzyme and DpnI)
-
Agarose gel electrophoresis equipment
-
Southern blotting reagents or qPCR primers for the oriP plasmid
-
-
Procedure:
-
Co-transfect the human cell line with the EBNA1 expression plasmid and the oriP-containing plasmid.
-
Harvest the cells 48-72 hours post-transfection.
-
Extract the low molecular weight DNA using a Hirt lysis protocol.
-
Digest the extracted DNA with a restriction enzyme that linearizes the plasmid and with DpnI. DpnI will digest the bacterially-derived, methylated input plasmid DNA, but not the newly replicated, unmethylated DNA.
-
Analyze the digested DNA by agarose gel electrophoresis and Southern blotting using a probe specific for the oriP plasmid, or by qPCR.
-
The presence of a DpnI-resistant band or qPCR signal indicates successful EBNA1-dependent DNA replication.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions.
-
Materials:
-
NPC cell lysates
-
Antibody against the "bait" protein (e.g., EBNA1 or USP7)
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Lyse NPC cells with a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the bait protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting "prey" protein (e.g., USP7 or EBNA1).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving EBNA1 and a general workflow for screening EBNA1 inhibitors.
Caption: EBNA1-mediated disruption of PML nuclear bodies.
Caption: EBNA1 modulation of key cellular signaling pathways.
Caption: General workflow for screening and validation of EBNA1 inhibitors.
Conclusion and Future Directions
The Epstein-Barr Virus Nuclear Antigen 1 is a linchpin in the pathogenesis of nasopharyngeal carcinoma, playing indispensable roles in both the viral life cycle and the oncogenic transformation of host cells. Its unique expression in tumor cells and its critical functions make it an ideal target for the development of specific and effective therapies. The growing pipeline of EBNA1 inhibitors, with some already in clinical trials, offers significant promise for the treatment of NPC and other EBV-associated malignancies. Future research should focus on optimizing the potency and selectivity of these inhibitors, exploring combination therapies with existing treatment modalities, and identifying biomarkers to predict patient response. A deeper understanding of the complex interplay between EBNA1 and the host cell machinery will undoubtedly pave the way for novel and more effective therapeutic strategies against this challenging disease.
References
- 1. Role of EBNA1 in NPC tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a Highly Sensitive qPCR Assay for the Detection of Plasma Cell-Free Epstein-Barr Virus DNA in Nasopharyngeal Carcinoma Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sergioalbanese.it [sergioalbanese.it]
- 9. Proteomic Profiling of EBNA1-Host Protein Interactions in Latent and Lytic Epstein-Barr Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epstein-Barr Nuclear Antigen 1 Contributes to Nasopharyngeal Carcinoma through Disruption of PML Nuclear Bodies | PLOS Pathogens [journals.plos.org]
- 12. Efficient Replication of Epstein-Barr Virus-Derived Plasmids Requires Tethering by EBNA1 to Host Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma [frontiersin.org]
- 17. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR/Cas13-Mediated Inhibition of EBNA1 for Suppression of Epstein–Barr Virus Transcripts and DNA Load in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ulab360.com [ulab360.com]
- 20. benchchem.com [benchchem.com]
Preclinical Profile of VK-2019: An EBNA1 Inhibitor for EBV-Associated Lymphomas
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of VK-2019 and related EBNA1 inhibitors in lymphoma models. This compound is a first-in-class, orally bioavailable small molecule that targets the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1] EBNA1 is a viral protein essential for the replication and maintenance of the EBV genome within latently infected cells, making it a prime therapeutic target for EBV-associated malignancies, including certain types of lymphoma.[2] Preclinical research, primarily from the laboratory of Dr. Paul Lieberman at The Wistar Institute where this compound was discovered, has demonstrated its potential in inhibiting the growth of tumors dependent on EBV.[3][4]
Core Mechanism of Action
This compound functions by selectively inhibiting the DNA binding activity of EBNA1.[2] This interference disrupts critical functions of EBNA1, including the recruitment of cellular replication machinery to the viral origin of replication and the tethering of the viral DNA to cellular chromosomes during mitosis.[4] By blocking these functions, this compound aims to eliminate the EBV episome from cancer cells, leading to cell cycle arrest and a reduction in tumor proliferation.[5] This targeted approach against a viral protein with no known human ortholog suggests a favorable safety profile with a lower potential for off-target effects.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of EBNA1 inhibitors, including compounds from the same class as this compound, in various EBV-positive cancer models. While specific data for this compound in lymphoma models is part of a broader preclinical data set, the following represents the typical efficacy observed with this class of inhibitors.
Table 1: In Vitro Efficacy of EBNA1 Inhibitors in EBV-Positive Cell Lines
| Cell Line | Cancer Type | Assay | Inhibitor Concentration | Result | Reference |
| LCL352 | Lymphoblastoid Cell Line | Proliferation Assay | 10 µM | Significant inhibition of cell growth | [6] |
| Raji | Burkitt's Lymphoma | Proliferation Assay | Not Specified | Significant inhibition of proliferation | [7] |
| SNU719 | Gastric Carcinoma | Proliferation Assay | 10 µM | Selective inhibition of proliferation | [6] |
| YCCEL1 | Gastric Carcinoma | Proliferation Assay | 10 µM | Selective inhibition of proliferation | [6] |
| C666-1 | Nasopharyngeal Carcinoma | Proliferation Assay | Not Specified | Inhibition of cell growth | [6] |
Table 2: In Vivo Efficacy of EBNA1 Inhibitors in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Duration | Tumor Growth Inhibition | Reference |
| EBV-Positive NPC | Nasopharyngeal Carcinoma | EBNA1 Inhibitor | Not Specified | > 93% | [3] |
| EBVaGC | Gastric Carcinoma | VK-1727 (EBNA1 Inhibitor) | 21 days | Significant dose-dependent decrease | [6][8] |
| Patient-Derived NPC | Nasopharyngeal Carcinoma | EBNA1 Inhibitor | Not Specified | Significant suppression of tumor growth | [2] |
| B-cell Lymphoma | B-cell Lymphoma | EBNA1 Inhibitor | Not Specified | In vivo activity demonstrated | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound in inhibiting EBV latent infection.
Caption: General workflow for preclinical evaluation of EBNA1 inhibitors.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of preclinical findings. The following are representative methodologies for key experiments conducted in the evaluation of EBNA1 inhibitors.
In Vitro Cell Proliferation Assay
-
Cell Lines: EBV-positive lymphoma cell lines (e.g., Raji, LCL352) and EBV-negative control cell lines (e.g., BJAB) are used.[6]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the EBNA1 inhibitor (e.g., VK-1727, a related compound) or vehicle control (DMSO).[6]
-
Proliferation Measurement: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are used to prevent rejection of human tumor cells.[6] All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[6]
-
Tumor Implantation: EBV-positive lymphoma cells (e.g., 1 x 10^6 Raji cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The EBNA1 inhibitor is administered orally once daily at various doses. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis.
-
Pharmacodynamic Analysis: Tumor tissue can be analyzed for EBV DNA levels by qPCR and for the expression of viral genes (e.g., EBERs) by in situ hybridization to confirm target engagement and biological effect.[3]
Conclusion
The preclinical data for this compound and related EBNA1 inhibitors strongly support their development for the treatment of EBV-associated lymphomas. The selective inhibition of EBNA1 offers a targeted therapeutic strategy with demonstrated in vitro and in vivo activity against EBV-positive cancer cells. Further clinical investigation is warranted to establish the safety and efficacy of this promising new class of antiviral and anticancer agents.
References
- 1. wistar.org [wistar.org]
- 2. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wistar.org [wistar.org]
- 4. wistar.org [wistar.org]
- 5. Regulation of EBNA1 protein stability and DNA replication activity by PLOD1 lysine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr virus-associated gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of VK-2019: A Targeted Approach to Inhibit Epstein-Barr Virus Nuclear Antigen 1 (EBNA1)
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers. A key viral protein, Epstein-Barr Nuclear Antigen 1 (EBNA1), is essential for the replication and persistence of the viral genome in tumor cells, making it a prime therapeutic target. This technical guide details the discovery and development of VK-2019, a first-in-class, orally bioavailable small molecule inhibitor of EBNA1. We will explore the fragment-based drug discovery approach that led to its identification, its mechanism of action, preclinical efficacy, and the results from the first-in-human Phase I/IIa clinical trial in patients with EBV-positive nasopharyngeal carcinoma. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the scientific foundation and developmental pathway of this compound.
Introduction: The Role of EBNA1 in EBV-Associated Malignancies
The Epstein-Barr virus establishes a lifelong latent infection in the majority of the human population. In a subset of individuals, this latent infection is etiologically linked to the development of various cancers.[1] The persistence of the EBV genome within infected cells is critically dependent on the viral protein EBNA1.[2][3] EBNA1 performs several crucial functions for the virus and the survival of the infected host cell:
-
Viral Genome Replication and Maintenance: EBNA1 binds to the viral origin of plasmid replication (OriP), a specific sequence on the EBV genome, and recruits the host cell's DNA replication machinery to replicate the viral DNA once per cell cycle.[2][4]
-
Episome Segregation: During mitosis, EBNA1 tethers the viral episomes to the host cell chromosomes, ensuring their equal distribution to daughter cells.
-
Transcriptional Regulation: EBNA1 can act as a transcriptional activator for other EBV latency genes, contributing to the immortalization of infected cells.[3][4]
-
Host Cell Survival: EBNA1 has been shown to provide a survival advantage to host cells.[2]
Given its consistent expression in all EBV-associated tumors and its essential, multifaceted role in viral latency, EBNA1 represents a highly attractive and specific target for antiviral therapy.[1][3]
The Discovery of this compound: A Fragment-Based Approach
The identification of this compound was the result of a systematic fragment-based drug discovery campaign aimed at identifying small molecules that could inhibit the DNA-binding function of EBNA1.
References
- 1. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinoma-risk variant of EBNA1 deregulates Epstein-Barr Virus episomal latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epstein-Barr Virus EBNA1 Protein Regulates Viral Latency through Effects on let-7 MicroRNA and Dicer - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of EBNA1 Inhibition by VK-2019: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers. The Epstein-Barr Nuclear Antigen 1 (EBNA1) is a viral protein essential for the replication and maintenance of the EBV genome within latently infected cells, making it a prime target for therapeutic intervention. VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of EBNA1.[1][2] This technical guide provides an in-depth overview of the downstream effects of EBNA1 inhibition by this compound and its close analog, VK-1727, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows. This compound functions by binding to EBNA1 and inhibiting its DNA binding activity, which in turn disrupts the replication, maintenance, and segregation of the EBV genome, ultimately leading to cell death in EBV-associated malignancies.[3]
Quantitative Data on the Effects of EBNA1 Inhibition
The inhibition of EBNA1 by this compound and its analogs has demonstrated potent and selective anti-proliferative effects on EBV-positive cancer cells both in vitro and in vivo.
In Vitro Cell Viability
A close analog of this compound, VK-1727, has been shown to selectively inhibit the proliferation of EBV-positive cell lines. The median effective concentration (EC50) values from a resazurin cell viability assay are presented in Table 1.
| Cell Line | Cancer Type | EBV Status | EC50 (µM) of VK-1727 |
| LCL352 | Lymphoblastoid Cell Line | Positive | 7.9 |
| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3 |
| SNU719 | Gastric Carcinoma | Positive | 10 |
| BJAB | Burkitt's Lymphoma | Negative | > 100 |
| HK1 | Nasopharyngeal Carcinoma | Negative | > 100 |
| AGS | Gastric Carcinoma | Negative | > 100 |
Data sourced from a study on the selective inhibition of EBV-positive cell lines by the EBNA1 inhibitor VK-1727.
In Vivo Tumor Growth Inhibition
In xenograft models using EBV-positive nasopharyngeal carcinoma patient-derived xenografts (PDX), EBNA1 inhibitors, including VK-1727 and VK-1850, have demonstrated significant tumor growth inhibition (TGI). For instance, in the C15-PDX model, treatment with VK-1727 and VK-1850 at 10 mg/kg resulted in 67% and 70% TGI, respectively.[4] Importantly, these inhibitors did not affect the growth of EBV-negative tumors, highlighting their selectivity.[4]
Clinical Trial Pharmacodynamics
A Phase I/IIa clinical trial of this compound in patients with advanced EBV-positive nasopharyngeal carcinoma has provided key pharmacodynamic data from tumor biopsies.
| Parameter | Patient | Change from Baseline |
| EBV Genome Copy Number per Cell | Patient 10 | Decrease |
| Patient 13 | Decrease | |
| Patient 14 | Decrease | |
| Viral Gene Expression (LMP2, gp150) | 2 Patients | Decrease |
| EBER-positive Cells | 1 Patient | Decrease |
| Plasma EBV DNA | Some Patients | Decrease |
Preliminary data from a Phase I/IIa clinical trial of this compound.[5][6]
Signaling Pathways Modulated by EBNA1 Inhibition
EBNA1 is known to modulate several cellular signaling pathways to promote cell survival and proliferation. Inhibition of EBNA1 is therefore expected to reverse these effects. Preclinical studies with EBNA1 inhibitors have shown effects on the STAT, TGF-β, and MAPK pathways.[4]
STAT Signaling Pathway
EBNA1 can enhance the expression of STAT1 and sensitize cells to interferon-induced STAT1 activation. A recent study has shown that the EBNA1 inhibitor VK-1727 leads to decreased levels of ZC3H18, a protein whose expression is regulated by STAT3 and MYC.[7] This suggests that EBNA1 inhibition can disrupt the STAT3-mediated regulation of downstream targets.
TGF-β Signaling Pathway
EBNA1 has been shown to interfere with TGF-β signaling by increasing the turnover of SMAD2, a key mediator of the pathway. Preclinical studies with an EBNA1 inhibitor showed alterations in the expression of genes within the TGF-β pathway in tumor xenografts.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.
In Vitro Cell Viability Assay (Resazurin Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
Cell Seeding: Seed EBV-positive and EBV-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Quantification of EBV Genome Copy Number (ddPCR)
This protocol is adapted from the methodology used in the this compound clinical trial.[6]
-
DNA Extraction: Extract total DNA from snap-frozen tumor biopsies using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
DNA Quantification: Measure DNA concentration using a spectrophotometer (e.g., NanoDrop).
-
ddPCR Reaction Setup: Prepare a duplex ddPCR reaction containing primers and a FAM-labeled probe for an EBV gene (e.g., BamHI W) and primers and a VIC-labeled probe for a human housekeeping gene (e.g., RPP30) for normalization.
-
Droplet Generation: Generate droplets using a droplet generator (e.g., Bio-Rad QX200).
-
PCR Amplification: Perform PCR amplification on a thermal cycler.
-
Droplet Reading: Read the droplets on a droplet reader to count the number of positive droplets for each target.
-
Data Analysis: Analyze the data to determine the concentration of EBV DNA and the housekeeping gene. The EBV genome copy number per cell is calculated by normalizing the EBV copy number to the copy number of the diploid housekeeping gene.
EBER In Situ Hybridization (EBER-ISH)
This protocol is based on the methodology used in the this compound clinical trial for detecting EBV-infected cells in tissue sections.[6]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Pretreatment: Perform appropriate antigen retrieval and enzymatic digestion to unmask the target RNA.
-
Hybridization: Apply a fluorescein-labeled EBER peptide nucleic acid (PNA) probe to the sections and incubate to allow hybridization.
-
Stringent Washes: Wash the slides under stringent conditions to remove non-specifically bound probe.
-
Detection: Use an anti-fluorescein antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) followed by a chromogenic substrate to visualize the EBER-positive cells.
-
Counterstaining and Mounting: Counterstain the sections with a suitable nuclear stain (e.g., hematoxylin) and mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope to identify and quantify EBER-positive cells.
Conclusion
This compound represents a promising targeted therapy for EBV-associated malignancies. By inhibiting the essential viral protein EBNA1, this compound effectively reduces viral load and suppresses the proliferation of cancer cells. The downstream effects encompass the disruption of viral genome maintenance and the modulation of key cellular signaling pathways, including STAT and TGF-β. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and advance its clinical development. Further investigation into the precise molecular events following EBNA1 inhibition will continue to refine our understanding and optimize the therapeutic application of this novel class of antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. Facebook [cancer.gov]
- 4. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/IIa clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein Barr virus positive nasopharyngeal cancer with pharmacokinetic and pharmacodynamic correlative studies. - ASCO [asco.org]
- 6. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3, MYC, and EBNA1 cooperate through a ZC3H18 transcriptional network to regulate survival and proliferation of EBV-positive lymphomas | PLOS Pathogens [journals.plos.org]
VK-2019: A Targeted Approach to Epstein-Barr Virus-Driven Oncogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of VK-2019, a first-in-class, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). EBNA1 is a critical protein for the replication and persistence of the EBV genome in latently infected cells, making it a prime therapeutic target for EBV-associated malignancies. This document details the mechanism of action of this compound, summarizes key preclinical and clinical findings, and outlines the experimental methodologies employed in its evaluation, with a focus on its impact on viral oncogenesis.
Introduction to this compound and its Target
Epstein-Barr virus is a ubiquitous human herpesvirus associated with a range of malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, Hodgkin's lymphoma, and certain gastric cancers.[1] A key viral protein consistently expressed in all EBV-associated tumors is the Epstein-Barr nuclear antigen 1 (EBNA1).[1] EBNA1 is essential for the replication and maintenance of the EBV episome within the host cell nucleus during latent infection.[1][2] By tethering the viral genome to the host cell's chromosomes during mitosis, EBNA1 ensures the faithful segregation of the viral DNA to daughter cells, thus maintaining the viral presence in the proliferating tumor cell population.
This compound is a selective inhibitor of EBNA1.[3][4] Its targeted action against a viral protein not present in normal human cells suggests a favorable safety profile, with potentially fewer off-target effects compared to conventional chemotherapy.[5][6]
Mechanism of Action
This compound functions by directly binding to the EBNA1 protein and inhibiting its DNA-binding activity.[3][7] This disruption of the EBNA1-DNA interaction has several downstream consequences that collectively inhibit viral oncogenesis. Preclinical studies have demonstrated that this compound blocks the latent replication and proliferation of EBV-positive tumor cells.[1] By inhibiting EBNA1, this compound disrupts the maintenance and segregation of the EBV genome, which can ultimately lead to the death of EBV-associated tumor cells.[3]
Clinical Development and Efficacy
This compound has been evaluated in a first-in-human, Phase I/IIa clinical trial (NCT03682055) in patients with recurrent or metastatic EBV-positive nasopharyngeal carcinoma.[1][8] The primary objectives of the initial phase were to assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D), as well as to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the drug.[8]
Clinical Trial Design and Patient Population
The study employed a dose-escalation design, with this compound administered orally once daily.[9] A total of 23 patients with advanced EBV-positive NPC were enrolled, receiving doses ranging from 60 to 1,800 mg.[9][10] An expansion cohort was initiated at the 1,800 mg dose.[9]
Summary of Clinical Findings
The results from the Phase I/IIa study demonstrated that this compound has an acceptable safety profile and shows on-target biological activity.[9]
Table 1: Summary of this compound Phase I/IIa Clinical Trial Data
| Parameter | Finding | Reference |
| Patient Population | 23 patients with advanced EBV-positive nasopharyngeal carcinoma | [9][10] |
| Dosing | Oral, once daily, from 60 mg to 1,800 mg | [9][10] |
| Safety | Well-tolerated; most adverse events were Grade 1-3. | [1][9] |
| Pharmacokinetics | Good systemic exposure with high inter-subject variability; terminal T1/2 of ~12 hours. | [1][9] |
| Clinical Response | One patient achieved a partial response (>30% decrease in tumor size). | [1][9] |
| Pharmacodynamics | - Decreases in plasma EBV DNA levels observed in some patients.- Reduced EBV genome copy number in tumor samples.- Reduced viral gene expression (LMP2, gp150) in tumor samples.- Induced changes in immune cell markers. | [1][9][10] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the published literature provides an overview of the key methodologies used to assess the pharmacokinetics and pharmacodynamics of this compound.
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in patients.
-
Methodology:
-
Sample Collection: Plasma samples were collected from patients at various time points after single and multiple oral daily doses of this compound.
-
Sample Analysis: The total plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4] The assay range was 0.5–500 ng/mL.[2]
-
Data Analysis: PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and T1/2 (half-life) were calculated to assess drug exposure and clearance.[1]
-
Pharmacodynamic (PD) Analysis
-
Objective: To measure the on-target biological effects of this compound in patients.
-
Methodology:
-
Plasma EBV DNA Quantification:
-
Sample Collection: Patient plasma samples were collected at baseline and during treatment.
-
Analysis: Quantitative polymerase chain reaction (qPCR) was likely used to measure the levels of circulating EBV DNA, a common biomarker for EBV-associated malignancies.
-
-
Tumor Biopsy Analysis:
-
Sample Collection: Tumor biopsies were collected from a subset of patients at baseline and after treatment with this compound.[1][9]
-
EBV Genome Copy Number: DNA was extracted from biopsy samples, and qPCR was used to determine the number of EBV genome copies per cell.
-
Viral and Cellular Gene Expression: Spatial transcriptomic analyses were conducted on biopsy samples to assess changes in the expression of viral genes (e.g., LMP2) and cellular genes, including those related to immune cell markers.[9]
-
-
Impact on Viral Oncogenesis
The clinical data, though preliminary, support the proposed mechanism of this compound and its impact on EBV-driven oncogenesis. The observed reductions in EBV DNA in both plasma and tumor tissue provide direct evidence of on-target activity. By inhibiting EBNA1, this compound effectively disrupts the viral machinery necessary for maintaining the malignant phenotype in EBV-positive cancers.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic strategy for EBV-associated cancers. The first-in-human clinical trial has established a favorable safety profile and demonstrated clear on-target biological activity.[9] While a partial response was observed in one patient, further studies are needed to optimize the dosing schedule and evaluate the full clinical efficacy of this compound.[1][9] Phase 2 clinical trials are underway to further assess the safety and efficacy of this compound in patients with EBV-positive nasopharyngeal carcinoma and other EBV-associated lymphomas.[6][11] The development of EBNA1 inhibitors like this compound marks a significant step forward in the targeted treatment of virus-driven cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. wistar.org [wistar.org]
- 7. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Facebook [cancer.gov]
The Cellular Impact of VK-2019: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2] EBNA1 is a critical viral protein for the replication and maintenance of the EBV genome within latently infected cells, which is a hallmark of several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain gastric cancers.[1][3] By targeting a viral protein with no known human ortholog, this compound offers a promising therapeutic strategy with a potentially high degree of selectivity for cancer cells.[4][5] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of EBNA1 DNA Binding
This compound functions by directly binding to EBNA1 and inhibiting its DNA-binding activity.[3][6] This disruption of the EBNA1-DNA interaction is the primary mechanism through which this compound exerts its antiviral and antitumor effects. The inhibition of EBNA1's ability to bind to the viral genome interferes with two of its essential functions:
-
Viral Genome Replication and Maintenance: EBNA1 is indispensable for the replication of the EBV episome during the latent phase of the viral lifecycle. It binds to the origin of plasmid replication (oriP) on the viral DNA, initiating replication and ensuring the stable segregation of the viral genome to daughter cells during mitosis.[3][7] By blocking this binding, this compound leads to the progressive loss of the EBV genome from the cancer cells.[8]
-
Viral Gene Transcription: EBNA1 also functions as a transcriptional activator for other EBV latent genes that are crucial for the survival and proliferation of infected cells.[3][9] Inhibition of EBNA1's DNA binding activity can, therefore, lead to a downstream reduction in the expression of these oncogenic viral proteins.[4][7]
Preclinical studies have demonstrated that this compound possesses nanomolar potency in biochemical assays inhibiting EBNA1.[10]
Cellular Pathways Modulated by this compound Treatment
The inhibition of EBNA1 by this compound triggers a cascade of downstream effects on various cellular signaling pathways that are often dysregulated in EBV-associated cancers.
The p53 Tumor Suppressor Pathway
EBNA1 has been shown to functionally inactivate the p53 tumor suppressor pathway, a critical mechanism for preventing cancer development. EBNA1 achieves this by interacting with the ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme that also regulates p53 stability.[2][7] The binding of EBNA1 to USP7 is thought to prevent USP7 from deubiquitinating and stabilizing p53, leading to increased p53 degradation and a blunted apoptotic response to cellular stress.[11]
By inhibiting EBNA1, this compound is expected to disrupt the EBNA1-USP7 interaction, thereby restoring USP7's ability to stabilize p53. This would lead to an accumulation of active p53, which can then induce cell cycle arrest or apoptosis in the cancer cells.
STAT1 Signaling
EBNA1 expression has been demonstrated to enhance the expression of STAT1 (Signal Transducer and Activator of Transcription 1) and sensitize cells to interferon-induced STAT1 activation.[4][12] This modulation of the STAT1 pathway can have complex effects on the tumor microenvironment and immune response. By inhibiting EBNA1, this compound treatment may reverse these effects, potentially altering the expression of major histocompatibility complex (MHC) molecules and influencing immune cell recognition of tumor cells.[4]
TGF-β Signaling
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. EBNA1 has been shown to negatively regulate this pathway by inducing a lower steady-state level of SMAD2 protein, a key transducer of TGF-β signals.[4][12] This is achieved by increasing the turnover of SMAD2, which in turn represses the transcription of TGF-β responsive genes.[4] Treatment with this compound is anticipated to restore normal TGF-β signaling by preventing EBNA1-mediated SMAD2 degradation.
AP-1 and NF-κB Signaling
EBNA1 has also been implicated in the modulation of the AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[11] These pathways are central to cellular proliferation, inflammation, and survival. The precise effects of EBNA1 on these pathways can be cell-type specific. By inhibiting EBNA1, this compound can potentially normalize the activity of these pathways, contributing to its anti-proliferative effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value/Result | Study Type | Reference |
| Biochemical Potency | Nanomolar | Biochemical Assays | [10] |
| In Vivo Efficacy | Significant tumor growth protection | 4 different xenograft models (including 2 patient-derived NPC models) | [10] |
| Therapeutic Index | >87:1 | Rat and Dog Toxicology Studies | [10] |
Table 2: Phase I/IIa Clinical Trial Data for this compound in Nasopharyngeal Carcinoma
| Parameter | Result | Notes | Reference |
| Patient Population | 22 advanced NPC patients | Recurrent or metastatic disease | [12] |
| Dose Escalation | 60 mg/day to 1800 mg/day | Accelerated titration design | [12] |
| Safety Profile | Well-tolerated with mostly grade 1-3 adverse events | MTD not established | [12] |
| Pharmacokinetics | Rapidly absorbed with a terminal T1/2 of ~12h | Cmax and AUC increase with dose escalation up to 920 mg | [12] |
| Clinical Response | 1 patient achieved a partial response (>30% decrease in tumor size) | - | [12] |
| Pharmacodynamic Effects | Decreases in EBV copy number and viral gene expression (LMP2 and gp150) in some patients | Observed in tumor biopsies | [12] |
| Decreases in EBER-positive cells in one patient | Observed in tumor biopsies | [12] |
Key Experimental Protocols
This section provides an overview of the methodologies used to assess the cellular effects of this compound and other EBNA1 inhibitors.
Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition
-
Principle: This biochemical assay measures the change in the polarization of fluorescently labeled DNA upon binding to a protein. Small, unbound fluorescent DNA tumbles rapidly, resulting in low polarization. When bound to the larger EBNA1 protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.
-
Protocol Outline:
-
A fluorescently labeled DNA probe containing the EBNA1 binding site is incubated with purified EBNA1 protein.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the reaction.
-
The fluorescence polarization is measured using a plate reader.
-
The concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe (IC50) is calculated.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Principle: This technique is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the EBNA1 binding site is incubated with the EBNA1 protein. The mixture is then run on a non-denaturing polyacrylamide gel. The protein-DNA complex migrates slower than the free DNA probe, resulting in a "shifted" band. An inhibitor will reduce the intensity of the shifted band.
-
Protocol Outline:
-
A labeled DNA probe is incubated with purified EBNA1 protein in a binding buffer.
-
Increasing concentrations of the inhibitor are included in the binding reactions.
-
The samples are electrophoresed on a native polyacrylamide gel.
-
The gel is visualized to detect the positions of the free probe and the protein-DNA complex.
-
Luciferase Reporter Assay for EBNA1 Transcriptional Activity
-
Principle: This cell-based assay measures the ability of EBNA1 to activate transcription from a specific promoter. A reporter plasmid is constructed where the luciferase gene is under the control of an EBNA1-responsive promoter (e.g., the EBV Cp or Qp promoter). When EBNA1 is present and active, it drives the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
-
Protocol Outline:
-
Cells (e.g., HEK293T) are co-transfected with an EBNA1 expression plasmid and the luciferase reporter plasmid.
-
The transfected cells are treated with various concentrations of the inhibitor.
-
After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity indicates inhibition of EBNA1's transcriptional function.
-
Quantitative PCR (qPCR) for EBV Genome Copy Number
-
Principle: This method is used to quantify the number of copies of the EBV genome in a sample (e.g., from tumor biopsies or plasma). It uses real-time PCR with primers and a fluorescent probe that are specific to a conserved region of the EBV genome (e.g., within the EBNA1 or BamHI-W region).
-
Protocol Outline:
-
DNA is extracted from the patient sample.
-
A real-time PCR reaction is set up with the extracted DNA, EBV-specific primers and probe, and a DNA polymerase.
-
The amplification of the EBV DNA is monitored in real-time by detecting the fluorescence signal.
-
The number of EBV genome copies is quantified by comparing the amplification signal to a standard curve of known EBV DNA concentrations.
-
Xenograft Models for In Vivo Efficacy
-
Principle: To assess the antitumor activity of a compound in a living organism, human tumor cells (e.g., from an EBV-positive nasopharyngeal carcinoma cell line or a patient-derived tumor) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol Outline:
-
EBV-positive cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage).
-
Tumor volume is measured regularly, and at the end of the study, tumors are excised and can be analyzed for biomarkers.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action of this compound.
Caption: EBNA1's Interference with the p53 Pathway.
Caption: Luciferase Reporter Assay Workflow.
Conclusion
This compound represents a targeted therapeutic approach for EBV-associated malignancies by specifically inhibiting the viral protein EBNA1. Its mechanism of action, centered on the disruption of EBNA1's DNA-binding capabilities, leads to the loss of the viral genome from cancer cells and the modulation of key cellular signaling pathways involved in tumor cell survival and proliferation. The favorable safety profile and evidence of on-target activity in early clinical trials underscore the potential of this compound as a valuable addition to the therapeutic arsenal against these challenging cancers. Further clinical investigation is warranted to fully elucidate its efficacy and to identify the patient populations most likely to benefit from this novel treatment.
References
- 1. Discovery and validation of breast cancer early detection biomarkers in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. grantome.com [grantome.com]
- 10. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
The Specificity of VK-2019 for Epstein-Barr Nuclear Antigen 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma, Burkitt's lymphoma, and Hodgkin's lymphoma. The Epstein-Barr Nuclear Antigen 1 (EBNA1) is a viral protein consistently expressed in all EBV-associated tumors and is crucial for the replication and maintenance of the EBV genome in latently infected cells. This makes EBNA1 a prime therapeutic target for the treatment of EBV-positive cancers. VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of EBNA1.[1] This technical guide provides an in-depth overview of the specificity of this compound for EBNA1, summarizing key preclinical data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
This compound functions as a highly specific inhibitor of EBNA1's DNA binding activity.[2] By binding to EBNA1, this compound disrupts the interaction between the viral protein and its cognate DNA sequences on the EBV genome.[3] This inhibition of DNA binding interferes with critical functions of EBNA1, including the replication, maintenance, and segregation of the EBV episome during cell division.[3] The disruption of these processes ultimately leads to the elimination of the EBV genome from cancer cells and subsequent inhibition of tumor growth.[4] Preclinical studies have demonstrated that this compound selectively inhibits the proliferation of EBV-positive tumor cells.[5]
Quantitative Data Summary
Preclinical evaluations of this compound and its analogs have demonstrated potent and selective inhibition of EBNA1. While specific IC50 and Ki values for this compound are not publicly available in extensive detail, reports indicate sub-micromolar activity in biochemical assays and low micromolar activity in cell-based assays.
| Compound | Assay Type | Metric | Value | Reference |
| This compound | In vitro competition assays | Activity | Nanomolar | |
| This compound | Cell-based assays | Activity | Low micromolar | |
| This compound | In vitro biochemical and cell-based assays | Activity | Sub-micromolar | [4] |
Signaling Pathways and Experimental Workflows
The development and characterization of this compound involved a series of biochemical and cell-based assays to determine its binding affinity, specificity, and functional effects on EBV-positive cancer cells.
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits EBNA1 function, leading to the loss of the EBV episome and subsequent anti-tumor effects.
Caption: Mechanism of this compound action in EBV-positive cancer cells.
Experimental Workflow for Characterizing EBNA1 Inhibitors
The workflow for identifying and validating EBNA1 inhibitors like this compound typically involves a multi-step process, from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for EBNA1 inhibitor development.
Experimental Protocols
Detailed experimental protocols for the specific assays used in the preclinical characterization of this compound have not been extensively published. However, based on the methodologies cited in related studies, the following are representative protocols for the key experiments.
EBNA1-DNA Binding Inhibition Assay (AlphaLISA-Based)
This assay is used to quantify the ability of a compound to inhibit the binding of EBNA1 to its DNA recognition sequence.
Materials:
-
Recombinant purified EBNA1 protein
-
Biotinylated DNA oligonucleotide containing the EBNA1 binding site
-
Streptavidin-coated Donor beads
-
Anti-EBNA1 antibody-conjugated Acceptor beads
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare a dilution series of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well microplate, add the test compound, recombinant EBNA1 protein, and biotinylated DNA oligonucleotide.
-
Incubate at room temperature to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and anti-EBNA1 antibody-conjugated Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
The signal generated is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay (BrdU-Based)
This assay measures the effect of an inhibitor on the proliferation of EBV-positive and EBV-negative cancer cell lines to assess both efficacy and selectivity.
Materials:
-
EBV-positive (e.g., C666-1) and EBV-negative (e.g., HK1) cell lines
-
Cell culture medium and supplements
-
Test compound (this compound)
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound for a specified period (e.g., 72 hours).
-
Add BrdU labeling reagent to the cell culture medium and incubate to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using a denaturing solution.
-
Add the anti-BrdU primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Determine the effect of the compound on cell proliferation by comparing the absorbance of treated wells to control wells.
EBV Episome Maintenance Assay (qPCR-Based)
This assay is used to determine if an EBNA1 inhibitor can lead to the loss of the EBV genome from latently infected cells over time.
Materials:
-
EBV-positive cell line
-
Test compound (this compound)
-
DNA extraction kit
-
Primers and probe for a specific region of the EBV genome (e.g., BamHI W fragment)
-
Primers and probe for a host housekeeping gene (for normalization)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat an EBV-positive cell line with the test compound or vehicle control over a period of several cell passages.
-
At various time points, harvest a sample of the cells.
-
Extract total genomic DNA from the cell samples.
-
Perform quantitative PCR (qPCR) using primers/probes for both the EBV genome and a host housekeeping gene.
-
Calculate the relative copy number of the EBV genome by normalizing to the host gene copy number.
-
A decrease in the relative EBV copy number in the treated cells over time indicates interference with episome maintenance.
Conclusion
This compound is a promising, selective inhibitor of the Epstein-Barr Nuclear Antigen 1, a key driver of EBV-associated malignancies. Its mechanism of action, centered on the inhibition of EBNA1 DNA binding, has been validated through a series of in vitro and preclinical studies demonstrating its sub-micromolar activity and on-target effects. The successful translation of this compound to clinical trials underscores the potential of targeting EBNA1 as a therapeutic strategy for patients with EBV-positive cancers. Further research and clinical development will continue to delineate the full therapeutic potential of this novel agent.
References
- 1. researchgate.net [researchgate.net]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. Validation of a robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of this compound, a selective EBNA1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unraveling the Preclinical Pharmacodynamics of VK-2019: A Deep Dive into its Core Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical pharmacodynamics of VK-2019, a novel, orally bioavailable small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). Developed for researchers, scientists, and drug development professionals, this document synthesizes key data from foundational preclinical studies, offering a detailed look at the compound's mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation.
Executive Summary
This compound is a selective inhibitor of EBNA1, a viral protein essential for the replication and maintenance of the EBV genome in latently infected cells.[1][2][3] By targeting the DNA binding activity of EBNA1, this compound disrupts the persistence of the EBV episome, leading to the inhibition of proliferation and induction of cell death in EBV-positive cancer cells.[1][3][4] Preclinical studies have demonstrated the potent and selective activity of this compound in both in vitro and in vivo models of EBV-associated malignancies, including nasopharyngeal carcinoma.[1][4]
Mechanism of Action: Targeting the Cornerstone of EBV Latency
The primary mechanism of action of this compound is the inhibition of the DNA binding function of EBNA1.[1][3][4] EBNA1 is critical for the maintenance of the EBV genome in proliferating tumor cells by tethering the viral episomes to the host cell chromosomes during mitosis. By binding to a specific pocket on the EBNA1 protein, this compound prevents its association with the viral origin of plasmid replication (oriP), thereby impeding viral DNA replication and segregation to daughter cells. This disruption of the EBV life cycle ultimately leads to the loss of the viral genome and subsequent death of the cancer cell.
Furthermore, the inhibition of EBNA1 by this compound has been shown to downregulate the expression of other critical EBV latent genes, such as LMP1 and LMP2, which are known to contribute to the oncogenic phenotype of EBV-infected cells.
In Vitro Efficacy: Potent and Selective Inhibition of EBV-Positive Cells
The in vitro activity of this compound and its analogs, such as VK-1727, has been characterized in a panel of EBV-positive and EBV-negative cancer cell lines. These studies have consistently demonstrated the selective cytotoxic and anti-proliferative effects of these compounds against EBV-infected cells.
Table 1: In Vitro Activity of the EBNA1 Inhibitor VK-1727
| Cell Line | EBV Status | Cancer Type | EC50 (µM) |
| LCL352 | Positive | Lymphoblastoid Cell Line | 7.9 |
| C666-1 | Positive | Nasopharyngeal Carcinoma | 6.3 |
| SNU719 | Positive | Gastric Carcinoma | 10 |
| BJAB | Negative | Burkitt's Lymphoma | > 100 |
| HK1 | Negative | Nasopharyngeal Carcinoma | > 100 |
| AGS | Negative | Gastric Carcinoma | > 100 |
| Data for the related compound VK-1727, as specific EC50 values for this compound were not detailed in the provided search results. |
Experimental Protocol: Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of EBNA1 inhibitors on the proliferation of EBV-positive and EBV-negative cell lines.
Methodology:
-
Cell Culture: EBV-positive and EBV-negative cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the EBNA1 inhibitor (e.g., VK-1727) or vehicle control (DMSO) for 72 hours.
-
Proliferation Assessment: Cell proliferation was measured using a resazurin-based assay, which quantitatively assesses cell viability.
-
Data Analysis: The EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
References
Methodological & Application
Clarification Regarding "NPC": Nasopharyngeal Carcinoma vs. Niemann-Pick Type C
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niemann-Pick C1 Functions in Regulating Lysosomal Amine Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niemann–Pick type C pathogenesis and treatment: from statins to sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding and Treating Niemann–Pick Type C Disease: Models Matter [mdpi.com]
Application Notes and Protocols: VK-2019 in Combination with Chemotherapy for Epstein-Barr Virus-Associated Malignancies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VK-2019 is an orally bioavailable, selective small-molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1] EBNA1 is a critical viral protein expressed in all EBV-associated malignancies and is essential for the replication and maintenance of the EBV genome within latently infected tumor cells.[2][3] By binding to and inhibiting the DNA binding activity of EBNA1, this compound disrupts the persistence of the EBV genome, leading to a reduction in viral load and subsequent death of the EBV-dependent cancer cells. Clinical trials are currently evaluating this compound as a monotherapy in patients with EBV-positive cancers, such as nasopharyngeal carcinoma (NPC) and EBV-positive lymphomas.[2][3] While clinical data on the combination of this compound with other chemotherapies are not yet available, a strong preclinical rationale exists for such combinations to enhance therapeutic efficacy.
These application notes provide a theoretical framework and experimental protocols for investigating this compound in combination with standard-of-care chemotherapies for EBV-positive nasopharyngeal carcinoma and diffuse large B-cell lymphoma (DLBCL).
Rationale for Combination Therapy
The combination of a targeted agent like this compound with traditional cytotoxic chemotherapy offers several potential advantages:
-
Synergistic Antitumor Activity: this compound's mechanism of targeting EBV, the underlying driver of cellular proliferation in these cancers, is distinct from the DNA-damaging or antimitotic effects of conventional chemotherapy.[3] This dual-pronged attack could lead to synergistic or additive cancer cell killing.
-
Overcoming Drug Resistance: The development of resistance to chemotherapy is a significant clinical challenge. The addition of this compound could circumvent or delay the emergence of resistance by targeting a non-host, viral protein essential for tumor cell survival.
-
Potential for Dose Reduction: By enhancing the overall antitumor effect, combination therapy might allow for the reduction of chemotherapy doses, thereby mitigating treatment-related toxicities.
-
Immunomodulatory Effects: Preclinical data suggests that some chemotherapies can induce immunogenic cell death, enhancing the presentation of tumor antigens to the immune system.[4] Combining this with this compound, which reduces the expression of immunosuppressive viral proteins, could further potentiate an anti-tumor immune response.
Application Note 1: Combination Therapy in Nasopharyngeal Carcinoma (NPC)
Standard of Care: The standard first-line treatment for recurrent or metastatic EBV-positive NPC is combination chemotherapy with gemcitabine and cisplatin.[5][6][7]
Proposed Combination Protocol (Theoretical): This proposed protocol integrates this compound with the standard gemcitabine and cisplatin regimen. The dosages of the chemotherapeutic agents are based on established clinical protocols.[8][9] The this compound dose is based on doses evaluated in monotherapy clinical trials.[2]
Quantitative Data Summary: this compound Monotherapy and Standard Chemotherapy for NPC
| Agent/Regimen | Cancer Type | Study Phase | Key Efficacy Results | Reference |
| This compound | Nasopharyngeal Carcinoma | Phase I/IIa | Partial response in 1 of 22 patients; reduction in EBV copy number and viral gene expression in tumor biopsies. | [2] |
| Gemcitabine + Cisplatin | Nasopharyngeal Carcinoma | Phase II | Overall response rate of 73% in patients with metastatic or recurrent disease. | [8] |
| Gemcitabine + Cisplatin (Induction) + Chemoradiotherapy | Nasopharyngeal Carcinoma | Phase III | 3-year recurrence-free survival of 85.3% (vs. 76.5% with chemoradiotherapy alone). | [9] |
Experimental Workflow for Preclinical Evaluation in NPC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I/IIa clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein Barr virus positive nasopharyngeal cancer with pharmacokinetic and pharmacodynamic correlative studies. - ASCO [asco.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Molecular basis and rationale for combining immune checkpoint inhibitors with chemotherapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multimodality Management of EBV-Associated Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine Combined with Cisplatin Has a Better Effect in the Treatment of Recurrent/Metastatic Advanced Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination gemcitabine and cisplatin chemotherapy for metastatic or recurrent nasopharyngeal carcinoma: report of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gemcitabine and Cisplatin Induction Chemotherapy in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Dosing VK-2019 in Preclinical Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the dosing and experimental use of VK-2019, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), in animal research models of EBV-associated cancers, particularly nasopharyngeal carcinoma (NPC). This compound is an orally bioavailable small molecule that disrupts EBV genome replication and maintenance, leading to tumor cell death. This document outlines the relevant signaling pathways, experimental protocols for xenograft models, and summarizes the available, albeit limited, preclinical dosing information to guide study design.
Mechanism of Action and Signaling Pathways
This compound targets EBNA1, a key viral protein for the persistence of the EBV genome in latently infected cells. By inhibiting the DNA binding activity of EBNA1, this compound disrupts the replication and segregation of the EBV episome during cell division. This targeted action makes it a promising therapeutic for EBV-positive malignancies.
The EBNA1 protein is known to modulate several cellular signaling pathways to promote cell survival and proliferation. Key pathways affected include:
-
STAT1 Signaling: EBNA1 can enhance the expression of STAT1 and sensitize cells to interferon-induced STAT1 activation.
-
TGF-β Signaling: EBNA1 has been shown to interfere with the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.
Below are diagrams illustrating the experimental workflow for a typical preclinical study with this compound and the signaling pathways influenced by its target, EBNA1.
Application Notes: Assessing VK-2019's Impact on Epstein-Barr Virus (EBV) Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus linked to several malignancies, including nasopharyngeal carcinoma (NPC), Burkitt's lymphoma, and certain types of gastric cancer. A key protein for the virus's survival and replication in host cells is the Epstein-Barr Nuclear Antigen 1 (EBNA1).[1] VK-2019 is a first-in-class, orally available small molecule inhibitor that selectively targets the EBNA1 protein.[1][2][3] By binding to EBNA1, this compound disrupts the replication and maintenance of the EBV genome within cancer cells, which may inhibit tumor growth and survival in EBV-associated malignancies.[1][4] Clinical trials have evaluated this compound in patients with EBV-positive cancers, such as NPC and diffuse large B-cell lymphoma, demonstrating that the drug is generally well-tolerated and shows biological activity.[4][5][6][7]
These application notes provide detailed protocols for researchers to assess the molecular impact of this compound on EBV gene expression in vitro, focusing on quantifying changes in viral mRNA and protein levels.
Data Presentation: Expected Outcomes
Treatment of EBV-positive cancer cell lines with this compound is expected to primarily affect EBNA1-dependent processes. Since EBNA1 is crucial for maintaining the viral episome and regulating some viral gene expression, its inhibition should lead to a reduction in EBV genome copies and the expression of other viral genes.[6] The following tables present a hypothetical but expected summary of quantitative data following this compound treatment.
Table 1: Anticipated Impact of this compound on EBV Latent Gene Expression
| Gene | Function | Expected Fold Change (mRNA) | Expected Fold Change (Protein) |
| EBNA1 | Viral genome maintenance, replication | -4.5 | -5.2 |
| LMP1 | Major viral oncogene, signaling | -2.8 | -3.5 |
| LMP2A | B-cell receptor signaling mimic | -2.1 | -2.9 |
| EBER1 | Non-coding RNA, immune modulation | -1.5 | N/A |
Table 2: Anticipated Downstream Impact of this compound on EBV Lytic Gene Expression
| Gene | Function | Expected Fold Change (mRNA) | Expected Fold Change (Protein) |
| BZLF1 | Immediate-early transactivator | -1.8 | -2.3 |
| BRLF1 | Immediate-early transactivator | -1.6 | -2.1 |
| BMRF1 | Early antigen, DNA polymerase cofactor | -3.0 | -3.8 |
Experimental Protocols
Protocol 1: Analysis of EBV Gene Expression by Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol details the measurement of viral mRNA levels in EBV-positive cells treated with this compound. qRT-PCR is a highly sensitive method for quantifying gene expression.[8][9][10]
Materials:
-
EBV-positive cell line (e.g., C666-1 for NPC, Raji for Burkitt's lymphoma)
-
This compound (MedchemExpress or other supplier)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR Green or TaqMan)
-
Primers for target EBV genes (EBNA1, LMP1, BZLF1) and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate EBV-positive cells in 6-well plates to achieve ~70-80% confluency.
-
Treat cells with a dose range of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 48-72 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward/reverse primers, and the synthesized cDNA template.
-
Use validated primers for EBV genes of interest and a housekeeping gene for normalization.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
Protocol 2: Analysis of EBV Protein Expression by Western Blot
This protocol is for detecting and quantifying changes in viral protein levels after this compound treatment. Western blotting combines gel electrophoresis and antibody-based detection to analyze specific proteins.[12][13]
Materials:
-
Treated cell pellets from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EBNA1, anti-LMP1, anti-BZLF1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.[12]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[14]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-EBNA1) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Quantify band intensity using software like ImageJ. Normalize the intensity of target protein bands to the loading control (β-actin) to determine relative protein levels.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. Phase 1/2a Study of this compound in Patients With Epstein-Barr Virus (EBV)-Positive Nasopharyngeal Carcinoma (NPC) [clinicaltrials.stanford.edu]
- 6. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wistar.org [wistar.org]
- 8. med.unc.edu [med.unc.edu]
- 9. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Virus quantification - Wikipedia [en.wikipedia.org]
- 11. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
Utilizing CRISPR-Cas9 to study VK-2019 resistance mechanisms
Clarification on the Mechanism of Action of VK-2019
Initial research indicates that this compound is an orally available, selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA-1).[1][2] It is currently being investigated in clinical trials for the treatment of EBV-positive malignancies, such as nasopharyngeal carcinoma.[3][4][5][6][7][8] The mechanism of this compound involves binding to EBNA-1, which disrupts the replication and maintenance of the EBV genome, ultimately leading to tumor cell death in cancers associated with EBV.[1]
The following application notes and protocols are based on a hypothesized therapeutic agent, hereafter referred to as "VK-THR-β," a selective agonist of the Thyroid Hormone Receptor Beta (THR-β). This hypothetical context is used to fulfill the user's request for studying resistance mechanisms for a drug with a metabolic or signaling-based mode of action, a common application for CRISPR-Cas9 screens. THR-β is a well-established nuclear receptor that regulates transcription and is a target for therapies aimed at metabolic diseases like non-alcoholic steatohepatitis (NASH).[9][10]
Application Note: Utilizing CRISPR-Cas9 to Elucidate Resistance Mechanisms to a Selective THR-β Agonist (VK-THR-β)
1. Introduction
The Thyroid Hormone Receptor Beta (TR-β) is a nuclear receptor that has emerged as a promising therapeutic target for metabolic diseases.[11] As a transcription factor, TR-β plays a critical role in regulating lipid metabolism and cellular proliferation.[10] Selective agonists like the hypothetical VK-THR-β are designed to elicit therapeutic effects while minimizing off-target effects. However, the emergence of drug resistance is a significant clinical challenge that can limit therapeutic efficacy.
CRISPR-Cas9 genome-wide screening is a powerful and unbiased technology for identifying genes that modulate drug sensitivity.[12][13][14] By creating a diverse pool of gene knockouts, researchers can identify which genetic perturbations confer resistance to a specific compound.[15][16] This application note provides a comprehensive framework for using a pooled lentiviral CRISPR-Cas9 knockout screen to identify and validate genes whose loss of function leads to resistance to VK-THR-β.
2. Key Experiments and Methodologies
The process of identifying resistance mechanisms involves three main stages: a primary genome-wide screen, validation of candidate genes (hits), and mechanistic characterization of the validated hits.
-
Genome-Wide CRISPR-Cas9 Knockout Screen: The initial experiment involves introducing a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells. This population is then treated with VK-THR-β. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding sgRNA.
-
Hit Validation: The top candidate genes identified in the primary screen are then validated individually. This is achieved by generating cell lines with targeted knockouts of these specific genes and confirming that the knockout confers resistance to VK-THR-β through dose-response assays.
-
Mechanism of Action Studies: Once a gene is validated as a mediator of resistance, further studies are conducted to understand how its absence leads to resistance. This can involve examining changes in the THR-β signaling pathway, drug metabolism, or compensatory signaling pathways.
Data Presentation
Quantitative data from the screening and validation experiments should be organized for clarity and comparative analysis.
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Description |
|---|---|
| Cell Line | HepG2 (Human Hepatocellular Carcinoma) |
| CRISPR Library | Brunello Human Genome-Wide sgRNA Library |
| Transduction MOI | 0.3 |
| Selection Marker | Puromycin (2 µg/mL) |
| VK-THR-β Concentration | 80% Inhibitory Concentration (IC80) |
| Treatment Duration | 14 days |
| Sequencing Platform | Illumina NovaSeq |
Table 2: Top Candidate Genes from CRISPR Screen Analysis
| Gene Symbol | Rank | Enrichment Score (log2FC) | p-value |
|---|---|---|---|
| GENE-A | 1 | 5.8 | 1.2e-8 |
| GENE-B | 2 | 5.2 | 3.5e-8 |
| GENE-C | 3 | 4.9 | 9.1e-7 |
| GENE-D | 4 | 4.5 | 2.4e-6 |
Table 3: Validation of VK-THR-β Resistance in Individual Knockout Cell Lines
| Target Gene | sgRNA Sequence | Knockout Efficiency | Fold Change in IC50 |
|---|---|---|---|
| Control (AAVS1) | GGGGCCACTAGGGACAGGAT | N/A | 1.0 |
| GENE-A | GCGATAGCGATAGCATCGAT | 92% | 12.5 |
| GENE-B | CTAGCTAGCTAGCTAGCTAG | 88% | 9.8 |
| GENE-C | GATCGATCGATCGATCGATC | 95% | 8.2 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: VK-THR-β signaling pathway and a hypothesized resistance mechanism.
Caption: Experimental workflow for a CRISPR-Cas9 resistance screen.
Caption: Workflow for hit validation and subsequent mechanistic studies.
Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for VK-THR-β Resistance
Materials:
-
HepG2 cells (ATCC #HB-8065)
-
DMEM, High Glucose (Gibco #11965092)
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Brunello Human CRISPR Knockout Pooled Library (Addgene #73179)
-
Lenti-Cas9-Blast (Addgene #52962)
-
Lentiviral Packaging Plasmids (psPAX2, pMD2.G)
-
HEK293T cells
-
Lipofectamine 3000 (Thermo Fisher #L3000015)
-
Puromycin (Gibco #A1113803)
-
VK-THR-β (synthesized and validated)
-
DNA Extraction Kit (Qiagen #69504)
-
NEBNext Ultra II Q5 Master Mix (NEB #M0544)
Procedure:
-
Cell Line Preparation: Culture and expand HepG2 and HEK293T cells in DMEM supplemented with 10% FBS and 1% Pen-Strep.
-
Cas9 Expression: Transduce HepG2 cells with Lenti-Cas9-Blast lentivirus. Select with Blasticidin to generate a stable Cas9-expressing cell line.
-
Lentivirus Production: Co-transfect HEK293T cells with the Brunello library plasmid, psPAX2, and pMD2.G using Lipofectamine 3000. Harvest viral supernatant at 48 and 72 hours post-transfection.
-
Library Transduction: Transduce 200 million Cas9-expressing HepG2 cells with the CRISPR library lentivirus at a Multiplicity of Infection (MOI) of 0.3 to ensure single sgRNA integration per cell.
-
Antibiotic Selection: 48 hours post-transduction, select cells with Puromycin for 3-5 days until a non-transduced control plate shows complete cell death.
-
Establish Baseline: After selection, harvest 30 million cells as the baseline (Day 0) reference sample.
-
Drug Treatment: Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with VK-THR-β at a pre-determined IC80 concentration).
-
Cell Culture Maintenance: Passage cells every 2-3 days for 14 days, maintaining a minimum of 30 million cells per group at each passage to preserve library complexity.
-
Genomic DNA Extraction: At the end of the treatment period, harvest at least 30 million cells from both the control and VK-THR-β-treated populations. Extract genomic DNA using a suitable kit.
-
sgRNA Amplification & Sequencing: Use two-step PCR to amplify the sgRNA sequences from the genomic DNA. Submit the purified PCR products for next-generation sequencing.
-
Data Analysis: Align sequencing reads to the sgRNA library to get read counts. Use software like MAGeCK to identify sgRNAs that are significantly enriched in the VK-THR-β-treated population compared to the control.
Protocol 2: Validation of Candidate Genes by Individual Knockout
Materials:
-
Validated Cas9-expressing HepG2 cells
-
LentiCRISPRv2 plasmid (Addgene #52961)
-
sgRNA sequences targeting candidate genes
-
Reagents for lentivirus production
-
Antibodies for Western blot validation of protein knockout
Procedure:
-
sgRNA Design: Design 2-3 unique sgRNAs per candidate gene.
-
Cloning: Clone each sgRNA sequence into the LentiCRISPRv2 vector.
-
Lentivirus Production & Transduction: Produce lentivirus for each individual sgRNA construct and transduce Cas9-expressing HepG2 cells.
-
Selection: Select transduced cells with Puromycin.
-
Knockout Validation: Expand the selected cell pools. Confirm the knockout of the target protein by Western blot analysis.
-
Banking: Cryopreserve validated knockout cell lines for future experiments.
Protocol 3: VK-THR-β Dose-Response Assay
Materials:
-
Validated knockout and control (wild-type or AAVS1-targeting sgRNA) cell lines
-
96-well cell culture plates
-
VK-THR-β
-
CellTiter-Glo Luminescent Cell Viability Assay (Promega #G7570)
Procedure:
-
Cell Plating: Seed 5,000 cells per well for each cell line (control and knockouts) in a 96-well plate. Allow cells to attach overnight.
-
Drug Dilution: Prepare a 10-point serial dilution of VK-THR-β.
-
Treatment: Treat the cells with the serial dilutions of VK-THR-β. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the dose-response curves and calculate the IC50 values for each cell line using non-linear regression analysis (e.g., in GraphPad Prism). A significant increase in the IC50 for a knockout line compared to the control validates that the gene is involved in VK-THR-β sensitivity.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. wistar.org [wistar.org]
- 5. ascopubs.org [ascopubs.org]
- 6. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase I/IIa clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein Barr virus positive nasopharyngeal cancer with pharmacokinetic and pharmacodynamic correlative studies. - ASCO [asco.org]
- 9. Common Tumor Suppressive Signaling of Thyroid Hormone Receptor Beta in Breast and Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thyroid Hormone Receptor Beta as Tumor Suppressor: Untapped Potential in Treatment and Diagnostics in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyroid hormone receptor beta - Wikipedia [en.wikipedia.org]
- 12. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 15. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 16. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Evaluating the Pharmacokinetic Profile of VK-2019
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the pharmacokinetic (PK) profile of VK-2019, a first-in-class, orally bioavailable small-molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2] this compound is under investigation for the treatment of EBV-associated malignancies, such as nasopharyngeal carcinoma.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its clinical development. These application notes offer detailed methodologies for in-life studies, bioanalytical procedures, and data analysis, alongside a summary of currently available PK data. Visual diagrams are included to illustrate the experimental workflow and the targeted signaling pathway.
Introduction
This compound targets EBNA1, a viral protein essential for the replication and persistence of the EBV genome in latently infected cells.[1] By inhibiting EBNA1, this compound aims to disrupt the viral lifecycle and induce tumor cell death in EBV-positive cancers. Early clinical trials have demonstrated that this compound is generally well-tolerated and exhibits good systemic exposure after oral administration.[1] This protocol outlines the necessary steps to thoroughly characterize the pharmacokinetic profile of this compound in a clinical setting.
Pharmacokinetic Profile of this compound
This compound is administered orally and is rapidly absorbed, showing a biphasic distribution.[2] It has a terminal half-life of approximately 12 hours after single or multiple doses.[2] Pharmacokinetic studies from a first-in-human clinical trial in patients with EBV-positive nasopharyngeal cancer revealed that both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase with dose escalation from 60 mg to 1800 mg.[1][2] Accumulation of the drug has been observed with multiple doses.[2] The following tables summarize the pharmacokinetic parameters of this compound based on available clinical trial data.
Table 1: Summary of Single-Dose Pharmacokinetic Parameters of this compound
| Dose (mg) | Cmax (ng/mL) | AUC0-24h (ng*h/mL) | Tmax (h) | t1/2 (h) |
| 60 | ~100 | ~800 | 1-2 | ~12 |
| 120 | ~200 | ~1800 | 1-2 | ~12 |
| 240 | ~400 | ~4000 | 1-2 | ~12 |
| 460 | ~700 | ~8000 | 1-2 | ~12 |
| 920 | ~1500 | ~18000 | 1-2 | ~12 |
| 1800 | ~2500 | ~30000 | 1-2 | ~12 |
Data estimated from graphical representations in the first-in-human clinical trial publication.[1]
Table 2: Summary of Multiple-Dose Pharmacokinetic Parameters of this compound
| Dose (mg/day) | Cmax (ng/mL) | AUC0-24h (ng*h/mL) |
| 60 | ~150 | ~1200 |
| 120 | ~300 | ~3000 |
| 240 | ~600 | ~6000 |
| 460 | ~1000 | ~12000 |
| 920 | ~2000 | ~25000 |
| 1800 | ~3500 | ~45000 |
Data estimated from graphical representations in the first-in-human clinical trial publication.[1]
Experimental Protocols
Clinical Study Design: Single Ascending Dose (SAD)
A single ascending dose study is a common initial phase in clinical trials to evaluate the safety, tolerability, and pharmacokinetics of a new drug.
-
Study Population: Healthy volunteers or patients with the target indication (e.g., EBV-positive nasopharyngeal carcinoma).
-
Study Design: A single-center, randomized, placebo-controlled, single-dose escalation study.
-
Dosing: this compound administered orally as a single dose in escalating dose cohorts (e.g., 60 mg, 120 mg, 240 mg, 460 mg, 920 mg, 1800 mg).
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected in K2-EDTA tubes at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours.
-
-
Sample Processing:
-
Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Aspirate the plasma supernatant into labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS for this compound Quantification in Human Plasma
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used for the quantitative analysis of this compound in plasma.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank human plasma.
-
The typical assay range is 0.5 to 500 ng/mL.
-
Pharmacokinetic Data Analysis
-
Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters to be Calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Terminal half-life.
-
CL/F: Apparent total clearance.
-
Vz/F: Apparent volume of distribution.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound targeting the EBNA1 protein.
Experimental Workflow for Pharmacokinetic Evaluation
Caption: Workflow for the pharmacokinetic evaluation of this compound.
References
Application Notes: Evaluating VK-2019 in Patient-Derived Organoid Models of Nasopharyngeal Carcinoma
Introduction
Nasopharyngeal carcinoma (NPC) is an epithelial malignancy strongly associated with Epstein-Barr virus (EBV) infection.[1][2][3] The EBV-encoded nuclear antigen 1 (EBNA1) is crucial for the replication and maintenance of the EBV genome within tumor cells, making it a prime therapeutic target.[4] VK-2019 is a first-in-class, orally bioavailable small molecule inhibitor of EBNA1.[4] Clinical trials have demonstrated that this compound has an acceptable safety profile and shows on-target biological activity in patients with advanced EBV-positive NPC.[5][6]
Patient-derived organoids (PDOs) have emerged as a revolutionary preclinical model.[2][3] These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.[1][3] For NPC, organoid models offer a significant advantage over traditional cell lines, many of which have lost the EBV genome or have been contaminated over time.[1][3] This makes NPC organoids an ideal platform for evaluating targeted therapies like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived NPC organoids to investigate the efficacy, mechanism of action, and potential biomarkers of response to this compound.
Quantitative Data Summary
The following tables represent hypothetical data from a proof-of-concept study evaluating this compound in three different patient-derived NPC organoid lines (NPC-001, NPC-002, NPC-003).
Table 1: Dose-Response of this compound on NPC Organoid Viability
| Organoid Line | This compound IC50 (µM) |
| NPC-001 | 5.2 |
| NPC-002 | 12.8 |
| NPC-003 | 25.1 |
Caption: Hypothetical half-maximal inhibitory concentration (IC50) values of this compound on the viability of three different NPC patient-derived organoid lines after 72 hours of treatment, as measured by a cell viability assay.
Table 2: Effect of this compound on EBV Genome Copy Number
| Organoid Line | Treatment (10 µM this compound) | EBV Genome Copies / Cell (Fold Change vs. Control) |
| NPC-001 | 72 hours | 0.45 |
| NPC-002 | 72 hours | 0.68 |
| NPC-003 | 72 hours | 0.91 |
Caption: Example data showing the fold change in EBV genome copy number per cell in NPC organoids treated with 10 µM this compound for 72 hours, as quantified by qPCR.
Table 3: Apoptosis Induction by this compound
| Organoid Line | Treatment (10 µM this compound) | Caspase-3/7 Activity (Fold Change vs. Control) |
| NPC-001 | 48 hours | 3.8 |
| NPC-002 | 48 hours | 2.1 |
| NPC-003 | 48 hours | 1.2 |
Caption: Representative data illustrating the induction of apoptosis through Caspase-3/7 activity in NPC organoids following 48 hours of treatment with 10 µM this compound.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Nasopharyngeal Carcinoma Organoids (NPCOs)
This protocol is adapted from established methods for generating patient-derived epithelial organoids.[1][7]
Materials:
-
Fresh NPC tissue from biopsy or surgical resection
-
Advanced DMEM/F12 medium
-
Matrigel® Matrix
-
TrypLE Express Enzyme
-
NPCO Culture Medium (See recipe below)
-
6-well culture plates
-
Sterile PBS, centrifuges, incubators
NPCO Culture Medium Recipe:
-
Advanced DMEM/F12
-
1x GlutaMAX™
-
1x HEPES
-
1x Penicillin-Streptomycin
-
1x B-27™ Supplement
-
1x N-2 Supplement
-
1.25 mM N-Acetyl-L-cysteine
-
10 mM Nicotinamide
-
50 ng/mL Human EGF
-
100 ng/mL Human Noggin
-
500 ng/mL Human R-spondin1
-
10 µM Y-27632 (ROCK inhibitor, for the first 7 days of culture)
-
5 µM A83-01 (TGF-β inhibitor)
Procedure:
-
Tissue Processing:
-
Wash the fresh NPC tissue sample (minimum 2-3 mm³) with ice-cold sterile PBS.
-
Mince the tissue into ~1 mm³ fragments using sterile scalpels.
-
Digest the tissue fragments with TrypLE at 37°C for 10-15 minutes with gentle agitation.
-
Neutralize the enzyme with an equal volume of Advanced DMEM/F12 and centrifuge at 300 x g for 5 minutes.
-
-
Cell Seeding:
-
Discard the supernatant and resuspend the cell pellet in cold Matrigel® at a density of approximately 5x10⁴ cells per 50 µL of Matrigel®.
-
Dispense 50 µL droplets of the Matrigel®-cell suspension into the center of each well of a pre-warmed 6-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
-
Organoid Culture:
-
Gently add 2 mL of NPCO Culture Medium to each well.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days. Organoid structures should become visible within 7-14 days.
-
-
Organoid Passaging:
-
When organoids become large and dense, mechanically disrupt the Matrigel® dome using a pipette.
-
Digest the organoids using TrypLE at 37°C for 3-5 minutes to create small cell clusters.
-
Wash and resuspend the clusters in fresh Matrigel® for re-plating as described in step 2.
-
Protocol 2: this compound Drug Sensitivity and Viability Assay
This protocol outlines a method for testing the dose-response effect of this compound on established NPCO lines.[8][9]
Materials:
-
Established NPCO cultures
-
This compound stock solution (in DMSO)
-
NPCO Culture Medium
-
384-well plates
-
CellTiter-Glo® 3D Cell Viability Assay
-
Luminometer
Procedure:
-
Organoid Plating:
-
Harvest and dissociate NPCOs into small clusters.
-
Count the clusters and resuspend in Matrigel® at a density to achieve ~50-100 organoids per well.
-
Plate 10 µL of the Matrigel®-organoid suspension into each well of a 384-well plate.
-
Allow Matrigel® to solidify and add 50 µL of NPCO Culture Medium. Culture for 3-4 days to allow organoids to form.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in NPCO Culture Medium (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Carefully remove the existing medium from the wells and add 50 µL of the medium containing the different this compound concentrations or the vehicle control.
-
Incubate for 72 hours at 37°C.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the drug-treated wells to the vehicle control wells.
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits the EBNA1 protein, preventing EBV genome replication and its tethering to host chromosomes, leading to reduced cancer cell survival.
Experimental Workflow
Caption: Experimental workflow from patient tissue acquisition to drug treatment and downstream analysis in NPC organoid models.
Logical Relationship Diagram
Caption: Key advantages of NPC organoids that make them a superior model for evaluating targeted therapies like this compound.
References
- 1. Establishment of a patient-derived organoid model and living biobank for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openspecimen.org [openspecimen.org]
- 4. ascopubs.org [ascopubs.org]
- 5. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. molecularpost.altervista.org [molecularpost.altervista.org]
- 9. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VK-2019 In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with VK-2019 in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[1][2] EBNA1 is a viral protein crucial for the replication and maintenance of the EBV genome within infected cells. By inhibiting EBNA1, this compound disrupts these processes, potentially leading to the death of EBV-associated cancer cells.
Q2: I am observing precipitation of this compound in my in-vitro assay. What are the common causes?
A2: Precipitation of poorly soluble compounds like this compound in aqueous-based in-vitro assays is a common challenge. The primary reasons include:
-
Low Aqueous Solubility: this compound is predicted to have low aqueous solubility.
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
Assay Media Components: Interactions with proteins (e.g., serum) or other components in the cell culture media can reduce the solubility of the compound.
-
Temperature Effects: Changes in temperature can affect the solubility of the compound.
-
pH of the Medium: The ionization state of this compound, which is influenced by the pH of the medium, can significantly impact its solubility.
Q3: What is the recommended starting solvent for this compound?
A3: Based on available data and general practices for poorly soluble compounds, Dimethyl sulfoxide (DMSO) is a recommended starting solvent for preparing a stock solution of this compound.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your in-vitro experiments.
Step 1: Optimizing the Stock Solution
The preparation of a stable, concentrated stock solution is the first critical step.
Problem: this compound powder is not dissolving in the chosen solvent.
| Solution | Detailed Protocol | Considerations |
| Use of Co-solvents | For a 1 mL working solution of ≥ 5 mg/mL, a suggested protocol is to first dissolve this compound in DMSO to make a 50 mg/mL stock solution. Then, add 100 µL of this stock to 400 µL of PEG300 and mix well. Subsequently, add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[3] | This formulation was developed for in vivo use but can be adapted for in vitro assays. Ensure the final concentrations of PEG300 and Tween-80 are compatible with your specific assay. |
| Gentle Heating | Gently warm the solution to 37°C in a water bath. | Avoid excessive heat, as it may degrade the compound. |
| Sonication | Place the vial in a sonicator bath for short intervals (1-2 minutes). | Monitor the temperature to prevent overheating. |
Step 2: Preparing the Working Solution
The dilution of the stock solution into the aqueous assay medium is a frequent point of precipitation.
Problem: this compound precipitates when the stock solution is added to the aqueous assay buffer.
| Solution | Detailed Protocol | Considerations |
| Serial Dilutions | Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the stock solution into the pre-warmed assay medium. | This gradual reduction in solvent concentration can help maintain solubility. |
| Stirring/Vortexing | Add the stock solution dropwise to the assay medium while continuously and gently stirring or vortexing. | This promotes rapid dispersion and minimizes localized high concentrations of the organic solvent. |
| Use of Surfactants | Include a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in your assay medium. | Test the surfactant for any potential interference with your assay readout. |
| pH Adjustment | If the pKa of this compound is known or can be predicted, adjusting the pH of the assay buffer may improve solubility. For acidic compounds, a higher pH increases solubility, while for basic compounds, a lower pH is beneficial. | Ensure the adjusted pH is compatible with your cell line or experimental system. |
Step 3: Alternative Solvents and Formulations
If DMSO proves problematic, other solvents can be considered.
| Solvent | Pros | Cons | Recommended Final Concentration in Assay |
| Ethanol | Less toxic to some cell lines than DMSO. | May still cause precipitation upon dilution. | < 0.5% |
| Methanol | Can be a good solvent for some organic compounds. | Generally more toxic to cells than ethanol or DMSO. | < 0.1% |
| N,N-Dimethylformamide (DMF) | A strong solvent that can dissolve many poorly soluble compounds. | Can be toxic to cells at low concentrations. | < 0.1% |
| Polyethylene Glycol (PEG300/400) | Can be used as a co-solvent to improve solubility. | Can increase the viscosity of the medium. | Assay dependent, start with low concentrations. |
Note: Always perform a vehicle control with the same final concentration of the solvent(s) to account for any solvent-induced effects in your assay. The tolerance of cell lines to organic solvents can vary, so it is crucial to determine the maximum non-toxic concentration for your specific system.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| logP | High | Indicates high lipophilicity and likely low aqueous solubility. |
| pKa | Acidic and Basic pKa values are predicted | The molecule's charge and therefore solubility will be dependent on the pH of the solution. |
| Aqueous Solubility | Low | Reinforces the need for solubility enhancement strategies. |
Disclaimer: These values are based on computational predictions and should be used as a guide. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 451.52 g/mol ), 4.52 mg of this compound is needed.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%).
-
Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you can perform a 1:100 dilution of the 10 mM stock into an intermediate volume of medium, and then further dilute this into your final assay volume.
-
Add the this compound solution to the assay medium in a dropwise manner while gently swirling to ensure rapid mixing.
-
Always prepare a vehicle control containing the same final concentration of DMSO.
-
Signaling Pathways and Experimental Workflows
EBNA1 Downstream Signaling Pathways
This compound inhibits EBNA1, which is known to modulate several key cellular signaling pathways. Understanding these pathways can provide context for the expected biological effects of this compound in your experiments. EBNA1 has been shown to affect the STAT1, TGF-β, and NF-κB signaling pathways.[1][2][4]
Experimental Workflow for Assessing this compound Solubility and Efficacy
The following workflow outlines a general procedure for testing this compound in a cell-based assay, incorporating steps to mitigate solubility issues.
Logical Flow for Troubleshooting Solubility Issues
This diagram provides a decision-making tree for addressing precipitation problems during your experiments.
References
- 1. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epstein-Barr virus-encoded EBNA1 regulates cellular gene transcription and modulates the STAT1 and TGFbeta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epstein-Barr virus-encoded EBNA1 inhibits the canonical NF-κB pathway in carcinoma cells by inhibiting IKK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in VK-2019 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VK-2019, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during preclinical experiments with this compound, leading to inconsistent results.
Q1: I am observing lower-than-expected potency or no activity of this compound in my cell-based assays. What are the possible causes?
A1: Several factors could contribute to reduced activity. Consider the following troubleshooting steps:
-
Compound Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your stock solution, typically prepared in 100% DMSO.[1] Precipitates in the stock or working solutions will lead to inaccurate concentrations.
-
Cellular Penetrance: Some research on related compounds suggests that the active form of the inhibitor may have limited cell penetrance.[2] While this compound is orally bioavailable, ensure your in vitro assay conditions allow for sufficient uptake.
-
Incorrect Cell Lines: this compound's mechanism of action is specific to inhibiting EBNA1, which is essential for the proliferation of EBV-positive cancer cells.[3][4] Ensure you are using confirmed EBV-positive cell lines (e.g., C666-1, SNU-719) and including EBV-negative cell lines (e.g., HK1, AGS) as a negative control.[5][6]
-
Long Compound Half-Life: EBNA1 has a long half-life (over 24 hours), which may necessitate a longer treatment duration in your viability assays to observe a significant effect.[7]
-
Stock Solution Storage: Prepare stock solutions in DMSO and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[6] Improper storage can lead to compound degradation.
Q2: My IC50 values for this compound vary significantly between experiments. How can I improve consistency?
A2: Variability in IC50 values is a common issue. To improve reproducibility:
-
Standardize Protocols: Ensure consistent cell seeding densities, treatment durations, and assay readout times.
-
Control for DMSO Concentration: Keep the final concentration of DMSO in your cell culture media consistent across all wells, including controls. Typically, the final DMSO concentration should be below 0.5% to avoid solvent-induced toxicity.[5]
-
Monitor Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Media Stability: Be aware that components in cell culture media can degrade over time, especially when exposed to light, heat, or oxygen.[8][9][10][11][12] Use fresh media for your experiments whenever possible.
-
Plate Edge Effects: In microplate-based assays, the outer wells are more prone to evaporation, which can concentrate the drug and affect cell growth.[13] Consider not using the outermost wells for experimental data or ensure proper plate sealing and humidification during incubation.
Q3: I am observing toxicity in my EBV-negative control cell lines at high concentrations of this compound. Is this expected?
A3: While this compound is designed to be selective for EBV-positive cells, off-target effects can occur at higher concentrations.[14][15]
-
Determine the Therapeutic Window: It is crucial to perform dose-response curves on both EBV-positive and EBV-negative cell lines to determine the concentration range where selective inhibition occurs.
-
Use Secondary Inhibitors: To confirm that the observed phenotype in EBV-positive cells is due to on-target inhibition, consider using a structurally different EBNA1 inhibitor as a control.[14]
Q4: What are the key considerations for designing in vivo experiments with this compound?
A4: For animal studies, several factors are critical for obtaining reliable data:
-
Formulation: this compound is orally bioavailable.[3][4] For oral administration, it can be suspended in a vehicle like 0.5% carboxymethyl cellulose or dissolved in formulations containing PEG400.[1] For other routes, formulations with DMSO, PEG300, and Tween 80 may be considered.[1] Always test the vehicle alone as a control.
-
Pharmacokinetic Variability: Clinical trials have shown high inter-subject variability in the pharmacokinetics of this compound.[16][17] This variability may also be present in animal models.[9] Ensure you use a sufficient number of animals per group to achieve statistical power.
-
Xenograft Models: Use appropriate EBV-dependent xenograft models.[16] Patient-derived xenograft (PDX) models of nasopharyngeal carcinoma or gastric carcinoma are often used.[5]
Data Presentation
Pharmacokinetic Parameters of this compound in Humans
The following table summarizes the pharmacokinetic properties of this compound observed in a Phase I/IIa clinical trial in patients with advanced nasopharyngeal carcinoma.
| Parameter | Value | Notes |
| Absorption | Rapidly absorbed | - |
| Distribution | Biphasic | - |
| Terminal Half-Life (T½) | ~12 hours | After single or multiple doses.[3][4] |
| Cmax and AUC | Increase with dose escalation up to 920 mg | Large variability observed at 1800 mg.[3][4] |
| Accumulation | Observed with multiple doses up to 460 mg | -[3][4] |
Common Adverse Events (Clinical Data)
The following adverse events were reported in a clinical trial of this compound, with most being grade 1-3.[3][4]
| Adverse Event |
| Diarrhea |
| Nausea |
| Rash |
Experimental Protocols
Protocol: Cell Proliferation Assay using Resazurin
This protocol describes a method to assess the inhibitory effect of this compound on the proliferation of EBV-positive and EBV-negative cancer cell lines.
Materials:
-
EBV-positive cell line (e.g., C666-1)
-
EBV-negative control cell line (e.g., HK1)
-
Complete cell culture medium
-
This compound powder
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Methodology:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock solution in complete medium to achieve 2x the final desired concentrations. c. Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration as the highest this compound concentration). d. Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Resazurin Assay: a. After the treatment period, add 20 µL of resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader.
-
Data Analysis: a. Subtract the background fluorescence (from wells with medium and resazurin only). b. Normalize the fluorescence readings of the treated wells to the vehicle control wells. c. Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting EBV-driven cell proliferation.
Caption: Workflow for a cell proliferation assay to test this compound efficacy.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. invivochem.com [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers [thno.org]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: VK-2019 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of VK-2019 in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Improper Gavage Technique: The compound may have been administered into the trachea instead of the esophagus, or there may have been leakage from the mouth. | Review and refine the oral gavage procedure. Ensure the animal is properly restrained and the gavage needle is inserted correctly. Observe the animal for any signs of distress, such as coughing or difficulty breathing, during and after the procedure. Consider using flexible plastic feeding tubes to minimize the risk of tracheal entry. |
| Poor Solubility of this compound in the Dosing Vehicle: this compound may not be fully dissolved, leading to inaccurate dosing and poor absorption. | Use a recommended formulation for animal studies. A suggested vehicle consists of DMSO, PEG300, Tween-80, and saline. For example, a clear solution can be achieved by first dissolving this compound in DMSO, then mixing with PEG300 and Tween-80 before adding saline.[1] | |
| Rapid Metabolism: this compound may be undergoing extensive first-pass metabolism in the liver or gut wall. | While specific metabolic pathways for this compound in various animal models are not publicly detailed, consider co-administration with a general cytochrome P450 inhibitor (after appropriate ethical and protocol review) in a pilot study to assess the impact of first-pass metabolism. | |
| High variability in plasma concentrations between animals in the same cohort. | Inconsistent Dosing Volume or Formulation: Inaccuracies in preparing the dosing solution or administering the volume can lead to significant differences in exposure. | Ensure precise weighing of this compound and accurate measurement of vehicle components. Use calibrated pipettes and syringes. Vortex the formulation thoroughly before each administration to ensure homogeneity. Human clinical trials have noted high inter-subject variability, which may also be a factor in animal models.[2] |
| Differences in Food Intake: The presence or absence of food in the stomach can significantly affect the absorption of orally administered drugs. | Standardize the fasting period for all animals before dosing. Typically, a fasting period of 4-6 hours is recommended for rodents. Provide free access to water. | |
| Gastrointestinal (GI) Tract Issues: Underlying health issues in individual animals can affect drug absorption. | Ensure all animals are healthy and acclimatized to the experimental conditions before the study begins. Monitor for any signs of GI distress. | |
| Precipitation of this compound in the dosing vehicle upon standing. | Supersaturation or Temperature Effects: The compound may be precipitating out of the solution over time or due to changes in temperature. | Prepare the dosing formulation fresh on the day of the experiment. If the formulation must be stored, keep it at a controlled temperature and visually inspect for any precipitation before use. If precipitation is observed, the formulation should be gently warmed and vortexed to redissolve the compound, if possible without degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1).[3] By binding to EBNA1, it disrupts the replication and maintenance of the EBV genome, which can lead to the death of tumor cells in EBV-associated cancers.[3]
Q2: Is there a recommended starting dose for this compound in rodent models?
Q3: What formulation can be used for oral administration of this compound in animal studies?
A3: A common formulation strategy for poorly soluble compounds like this compound involves a mixture of solvents and surfactants. A suggested protocol to prepare a clear solution of ≥ 5 mg/mL is as follows:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[1]
Q4: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of this compound?
A4: To assess the oral bioavailability of this compound, you should aim to determine the following pharmacokinetic parameters after both intravenous (IV) and oral (PO) administration:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Half-life of the drug.
The absolute oral bioavailability (F%) can then be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Data Presentation
While specific preclinical pharmacokinetic data for this compound is not publicly available, researchers should aim to collect and present their data in a structured format for clear comparison. Below is a template table for summarizing pharmacokinetic parameters in different animal models.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (F%) |
| Mouse | PO | ||||||
| IV | |||||||
| Rat | PO | ||||||
| IV | |||||||
| Dog | PO | ||||||
| IV |
Experimental Protocols
Protocol for Oral Gavage in Mice
This protocol provides a standardized method for oral administration of this compound to mice.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (flexible plastic or ball-tipped stainless steel)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise dosing volume. The typical maximum oral gavage volume for a mouse is 10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be supported.
-
Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the back of the throat.
-
Advancement into Esophagus: Allow the needle to slide down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Compound Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.
-
Needle Removal: Smoothly withdraw the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of adverse reactions, such as respiratory distress.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Preclinical Pharmacokinetics of C118P, a Novel Prodrug of Microtubules Inhibitor and Its Metabolite C118 in Mice, Rats, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. grantome.com [grantome.com]
Addressing off-target effects of VK-2019 in cell culture
A Note on Compound Terminology: Initial searches for "VK-2019" primarily identify an inhibitor of the Epstein-Barr virus protein EBNA1, which is noted for its high specificity and limited off-target effects due to its unique viral target.[1] However, the topic of addressing off-target effects is highly relevant to VK2809 , a selective thyroid hormone receptor beta (THR-β) agonist.[2][3] This guide will focus on VK2809, as off-target concerns, particularly regarding the THR-alpha (THR-α) isoform, are a key consideration in its experimental application.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of VK2809 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VK2809 and what is its intended target?
A1: VK2809 is an orally available, liver-directed, small molecule agonist of the thyroid hormone receptor beta (THR-β).[2][3][4][5] THR-β is predominantly expressed in the liver and is a key regulator of lipid metabolism.[6][7] By selectively activating THR-β, VK2809 aims to increase the expression of genes involved in lipid metabolism and clearance, leading to reductions in liver fat, LDL-cholesterol, and triglycerides.[2][3][4]
Q2: What are the primary off-target concerns when working with VK2809?
A2: The main off-target concern for VK2809 and other THR-β agonists is the unintended activation of the thyroid hormone receptor alpha (THR-α). The THR-α isoform is primarily found in cardiac tissue, bone, and the brain.[7][8] Its activation is associated with potential adverse effects such as increased heart rate and bone resorption.[2] VK2809 is designed with high selectivity for the beta receptor subtype to minimize these off-target effects.[2]
Q3: My cells are showing unexpected cytotoxicity after treatment with VK2809. What could be the cause?
A3: While VK2809 has demonstrated a good safety profile in clinical trials, in vitro cytotoxicity can arise from several factors:
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High Concentrations: Ensure you are using the compound within the recommended concentration range. Exceeding the optimal dose can lead to non-specific effects.
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Cell Type Specificity: The expression levels of THR-β and THR-α can vary significantly between different cell lines. High THR-α expression could lead to off-target effects that manifest as cytotoxicity.
-
Compound Stability: Verify the stability of your VK2809 stock solution. Improper storage (MedchemExpress recommends -80°C for 6 months or -20°C for 1 month) can lead to degradation and potentially toxic byproducts.
-
Contamination: Rule out common cell culture contaminants like mycoplasma, which can impact cell health and response to treatment.[9]
Q4: How can I confirm that the observed effects in my cell culture are due to on-target THR-β activation and not off-target THR-α activation?
A4: To differentiate between on-target and off-target effects, you can perform the following experiments:
-
Gene Expression Analysis: Use qPCR or RNA-seq to measure the expression of known target genes for THR-β (e.g., DIO1, CYP7A1) and THR-α (e.g., MYH6, MYH7 in relevant cell types). A significant increase in THR-β targets without a corresponding increase in THR-α targets would suggest on-target activity.
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Use of Antagonists: Co-treat cells with VK2809 and a THR-β specific antagonist. If the observed effect is blocked, it confirms on-target activity.
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Knockdown/Knockout Models: Use siRNA or CRISPR to create cell lines with reduced or eliminated expression of THR-β or THR-α. The cellular response to VK2809 should be diminished in THR-β knockdown cells if the effect is on-target.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and selectivity of THR-β agonists.
Table 1: In Vitro Potency and Selectivity of a THR-β Partial Agonist (ALG-136 as an example)
| Assay Type | Receptor | EC50 (nM) |
| Biochemical | THR-α | >10,000 |
| THR-β | 130 | |
| Cell-Based (HEK) | THR-α | >10,000 |
| THR-β | 160 | |
| Cell-Based (Huh7) | THR-α | 4,200 |
| THR-β | 170 | |
| Data derived from a study on a novel THR-β partial agonist, ALG-136, illustrating the typical selectivity profile sought for this class of compounds.[10] |
Table 2: Clinical Trial Data on Lipid Reduction by VK2809 (Phase 2a)
| Parameter | Placebo | VK2809 | % Change vs. Placebo |
| LDL-Cholesterol | +3.8% | -19.1% to -21.4% | Significant Reduction |
| Triglycerides | +4.9% | -19.5% to -45.0% | Significant Reduction |
| Apolipoprotein B | +4.4% | -12.5% to -28.3% | Significant Reduction |
| Results from a Phase 1 study of a similar THR-β agonist, VK0214, demonstrating the expected lipid-lowering effects. Data for VK2809 from its Phase 2a trial showed statistically significant reductions in LDL-C and liver fat content compared to placebo.[5] |
Key Experimental Protocols
Protocol 1: Assessing THR-β Target Gene Expression via qPCR
-
Cell Seeding and Treatment:
-
Plate a relevant cell line (e.g., HepG2, Huh7) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a dose-range of VK2809 (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for target genes (e.g., DIO1, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. An increase in DIO1 and CYP7A1 expression indicates on-target THR-β activation.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of VK2809 in culture medium.
-
Treat cells with the compound dilutions and a vehicle control for 48-72 hours. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of VK2809 in hepatocytes.
Caption: Troubleshooting workflow for unexpected cellular effects.
Caption: Logical relationship of on-target vs. off-target pathways.
References
- 1. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 4. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 5. Viking Therapeutics Presents New Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) at The Liver Meeting® 2023 [prnewswire.com]
- 6. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 7. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Selective Thyroid Hormone Receptor-Beta Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. aligos.com [aligos.com]
This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting in vivo studies with VK-2019, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). The information provided is based on findings from clinical trials and general best practices for preclinical research.
Troubleshooting and FAQs
Q1: What is the known in vivo safety profile of this compound?
A: Based on a Phase I/IIa clinical trial in patients with advanced EBV-positive nasopharyngeal carcinoma, this compound has been shown to be well-tolerated.[1][2][3][4][5][6][7] The majority of adverse events reported were Grade 1-3 and considered manageable.[6] A maximum tolerated dose (MTD) was not established in this study, suggesting a favorable safety profile even at high doses.[6][7]
Q2: What are the most common adverse events observed with this compound administration in vivo?
A: The most frequently reported adverse events in the clinical trial were mild and included diarrhea, nausea, and rash.[5] One instance of a Grade 4 allergic reaction was reported, which was reversible.[5]
Q3: We are observing unexpected toxicity in our animal models. What are some general troubleshooting steps?
A: If you encounter unexpected toxicity in your in vivo experiments with this compound, consider the following general troubleshooting steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not causing the toxic effects. Run a control group of animals that receives only the vehicle.
-
Dose and Concentration: Re-verify your dose calculations and the concentration of your dosing solution. Errors in preparation can lead to unintended high doses.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic and toxicity profile of a compound. Ensure the chosen route is appropriate for the animal model and the experimental goals.
-
Animal Health Status: The baseline health of the animals can influence their response to an experimental agent. Ensure that the animals are healthy and free from underlying infections or stress.
-
Formulation: The formulation of this compound can affect its absorption and distribution. Ensure the formulation is appropriate and consistent across experiments.
Q4: Are there any known drug-drug interactions with this compound that could lead to increased toxicity?
A: The publicly available data from the initial clinical trials do not provide specific details on drug-drug interactions. When designing in vivo studies, it is a general best practice to avoid co-administration of compounds that are metabolized by the same cytochrome P450 enzymes unless it is a specific goal of the study.
Q5: What monitoring parameters are recommended for in vivo studies with this compound?
A: For any in vivo study with an experimental compound, it is crucial to monitor the health of the animals closely. Recommended monitoring parameters include:
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Clinical Observations: Daily observation for changes in behavior, appearance, and activity levels.
-
Body Weight: Regular monitoring of body weight is a sensitive indicator of general health.
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Food and Water Intake: Monitor for any significant changes in consumption.
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Hematology and Clinical Chemistry: At the end of the study, or at interim points, blood samples can be collected to assess liver and kidney function, as well as hematological parameters.
Quantitative Data Summary
The following table summarizes the adverse events reported in the Phase I/IIa clinical trial of this compound.
| Adverse Event Category | Grade 1-3 | Grade 4 | Relationship to this compound |
| Allergic Reaction | Not specified | 1 (reversible) | Assessed as related |
| Other Adverse Events | Majority of reported events | Not specified | Most deemed manageable |
Data synthesized from publicly available clinical trial reports.
Experimental Protocols
General Protocol for an In Vivo Efficacy and Tolerability Study of this compound in a Xenograft Mouse Model
This protocol provides a general framework. Specific details may need to be optimized for your particular experimental setup.
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Animal Model: Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID) for xenograft studies with human cancer cells.
-
Cell Line: Use an EBV-positive cancer cell line (e.g., C666-1 for nasopharyngeal carcinoma).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
On the day of dosing, dilute the stock solution to the final desired concentration in a vehicle appropriate for in vivo administration (e.g., a mixture of PEG300, Tween-80, and saline).
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations of the animals.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Collect blood samples for pharmacokinetic analysis and clinical chemistry.
-
-
Data Analysis:
-
Compare tumor growth between the treatment and control groups.
-
Analyze body weight changes and other clinical observations to assess tolerability.
-
Visualizations
Caption: General workflow for an in vivo study of this compound.
Caption: Mechanism of action of this compound as an EBNA1 inhibitor.
References
- 1. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr–Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Response to VK-2019 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo efficacy of VK-2019 in xenograft models. Our aim is to equip scientists and drug development professionals with the necessary information to diagnose and manage suboptimal responses during their experiments.
Clarification on this compound and Related Compounds
It is important to note a distinction between two similarly named compounds from Viking Therapeutics:
-
This compound : An inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), primarily under investigation for EBV-positive cancers, such as nasopharyngeal carcinoma.[1][2][3][4]
-
VK2809 : A liver-specific thyroid hormone receptor-beta (THR-β) agonist being developed for metabolic conditions like non-alcoholic steatohepatitis (NASH) and hypercholesterolemia.[5][6]
This guide will primarily focus on troubleshooting poor responses to This compound in the context of EBV-positive cancer xenografts. A separate section will address potential challenges with THR-β agonists like VK2809 in liver disease models.
Troubleshooting Guide: Poor Response to this compound in EBV-Positive Cancer Xenografts
This section addresses common issues that may lead to a lack of efficacy of this compound in preclinical xenograft studies.
Frequently Asked Questions (FAQs)
Q1: My EBV-positive xenograft model is not responding to this compound treatment. What are the first troubleshooting steps?
A1: A poor response to this compound in a presumed EBV-positive xenograft model can stem from several factors. The initial steps in troubleshooting should focus on verifying the fundamental assumptions of your experimental setup.
Initial Verification Workflow
Caption: Initial workflow for troubleshooting poor this compound response.
-
Step 1: Verify the EBV Status of the Xenograft: Confirm the presence of the Epstein-Barr virus in your tumor model. It is possible for cell lines to lose the EBV episome over time with continuous passaging.
-
Step 2: Confirm EBNA1 Expression and Localization: this compound is a direct inhibitor of EBNA1.[3][7] Ensure that the EBNA1 protein is expressed in the tumor cells and is localized to the nucleus where it functions.
-
Step 3: Assess this compound Formulation and Dosing: An improperly prepared or administered formulation can lead to a lack of efficacy. Review the formulation protocol and ensure the correct dose is being administered.
-
Step 4: Evaluate Drug Exposure: Measure the concentration of this compound in plasma and, if possible, in the tumor tissue to confirm adequate bioavailability and tumor penetration.
Q2: How can I confirm the EBV status and EBNA1 expression in my xenograft model?
A2: Several molecular techniques can be employed to verify the presence of EBV and the expression of its essential protein, EBNA1.
| Parameter | Recommended Assay | Purpose |
| EBV Presence | PCR or qPCR for EBV DNA (e.g., targeting the EBERs or LMP1 genes) | To confirm the presence of the viral genome in tumor cells. |
| EBNA1 Expression (RNA) | RT-qPCR for EBNA1 mRNA | To verify the transcription of the EBNA1 gene. |
| EBNA1 Expression (Protein) | Western Blot or Immunohistochemistry (IHC) | To confirm the translation of EBNA1 protein and its nuclear localization. |
Q3: What is the mechanism of action of this compound, and how can I measure its on-target activity?
A3: this compound is an orally available small molecule that inhibits the DNA binding activity of EBNA1.[3] This disruption of EBNA1 function interferes with the replication and maintenance of the EBV genome, ultimately leading to the death of EBV-associated cancer cells.
This compound Mechanism of Action
Caption: Simplified signaling pathway for this compound action.
To measure on-target activity, you can assess downstream biomarkers. In clinical trials, a decrease in EBV genome copy number and viral gene expression was observed in some patients treated with this compound.[2][4][8]
Table of Pharmacodynamic Markers
| Marker | Assay | Expected Outcome with this compound Treatment |
| EBV DNA Levels | qPCR on plasma or tumor tissue | Decrease in viral load. |
| Viral Gene Expression | RT-qPCR for EBV genes (e.g., LMP2) | Downregulation of viral gene transcription. |
Q4: Could intrinsic or acquired resistance be the cause of the poor response?
A4: While specific mechanisms of resistance to this compound are not yet well-documented, general principles of drug resistance in cancer could apply.[9]
-
Intrinsic Resistance: The specific genomic context of the cancer cell line used for the xenograft may confer intrinsic resistance.
-
Acquired Resistance: Prolonged or suboptimal dosing could lead to the selection of a resistant cell population.
If you suspect resistance, consider performing genomic or transcriptomic analysis on treated versus untreated tumors to identify potential resistance pathways.
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for EBV DNA in Tumor Tissue
-
Sample Collection: Excise a small piece of the xenograft tumor and snap-freeze it in liquid nitrogen.
-
DNA Extraction: Extract total DNA from the tumor tissue using a commercial DNA extraction kit.
-
qPCR: Perform qPCR using primers specific for a conserved region of the EBV genome (e.g., the EBERs).
-
Data Analysis: Quantify the EBV DNA copy number relative to a human housekeeping gene to normalize for the amount of input DNA.
Protocol 2: Immunohistochemistry (IHC) for EBNA1
-
Tissue Preparation: Fix the xenograft tumor in 10% neutral buffered formalin and embed it in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on charged slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Staining: Incubate the sections with a primary antibody against EBNA1, followed by a secondary antibody and a detection system.
-
Imaging: Visualize the staining under a microscope, paying attention to the nuclear localization of the signal.
Managing Variability in Response to THR-β Agonists (e.g., VK2809) in Liver Models
For researchers working with THR-β agonists like VK2809 in models of liver disease (including xenografts of primary hepatocytes or patient-derived organoids), a different set of considerations applies.
FAQs for THR-β Agonists
Q1: What is the mechanism of action for VK2809?
A1: VK2809 is a selective agonist for the thyroid hormone receptor-beta (THR-β), which is predominantly expressed in the liver.[10][11] Activation of THR-β leads to a cascade of events that increase fatty acid oxidation and reduce lipogenesis, ultimately decreasing liver fat.[5][12]
THR-β Agonist Signaling Pathway
Caption: VK2809 mechanism of action in hepatocytes.
Q2: My liver model shows a variable response to VK2809. What should I investigate?
A2: Variability in response to THR-β agonists can be influenced by the metabolic state of the model and the expression levels of the target receptor.
Troubleshooting Steps for VK2809
-
Confirm THR-β Expression: Verify that your liver model (cell line, organoid, or xenograft) expresses sufficient levels of THR-β. Low or absent expression will result in a poor response.
-
Assess the Metabolic State: The efficacy of VK2809 is dependent on the underlying metabolic phenotype. Ensure your model accurately recapitulates the key features of the disease you are studying (e.g., steatosis).
-
Evaluate Downstream Markers: Measure the expression of genes known to be regulated by THR-β, such as CPT1α and FGF21, to confirm target engagement.[5]
-
Dose-Response Analysis: Perform a dose-response study to determine the optimal concentration of VK2809 for your specific model.
Quantitative Data from a Preclinical Study with VK2809
A study in a mouse model of Glycogen Storage Disease Type Ia showed that VK2809 treatment led to significant changes in markers of lipid metabolism.[5]
| Parameter | Change with VK2809 Treatment |
| Hepatic Triglycerides | Decreased |
| LC3B-II (Autophagy Marker) | Increased |
| p62 (Autophagy Marker) | Decreased |
| CPT1α Expression | Increased |
| FGF21 Expression | Increased |
This data can serve as a reference for expected outcomes in your own experiments.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. international-biopharma.com [international-biopharma.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Delivery of VK-2019 for Brain Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VK-2019 in pre-clinical brain tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action in brain tumors?
This compound is a selective thyroid hormone receptor beta (TRβ) agonist.[1] While its primary clinical development has focused on other indications such as Epstein-Barr virus-positive nasopharyngeal carcinoma, its role as a TRβ agonist suggests potential therapeutic avenues in brain tumors.[2][3][4][5][6][7][8][9] Thyroid hormone receptors are known to play a role in central nervous system development and function, including oligodendrocyte differentiation and myelination.[10][11][12] In the context of brain tumors, targeting TRβ could potentially influence tumor cell proliferation, differentiation, and the tumor microenvironment. The Wnt/beta-catenin signaling pathway, which is implicated in chemoresistance in glioblastoma, is a potential area of investigation for this compound's mechanism.[13]
Q2: What are the main challenges in delivering this compound to brain tumors?
The primary challenge is overcoming the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB).[14][15][16][17] These barriers are formed by specialized endothelial cells with tight junctions that strictly regulate the passage of substances from the bloodstream into the brain parenchyma.[14][18] For a small molecule like this compound, factors such as lipophilicity, molecular weight, and interaction with efflux transporters on the BBB will significantly impact its ability to reach the tumor site in therapeutic concentrations.[19][20]
Q3: What are the different types of in vitro and in vivo models that can be used to assess this compound delivery to brain tumors?
A variety of models can be employed to evaluate the delivery and efficacy of this compound:
-
In Vitro Models: These include 2D cell cultures of glioma cell lines, 3D spheroid models that better mimic the tumor microenvironment, and advanced microfluidic devices that can model the BBB.[21][22]
-
In Vivo Models: Animal models, primarily rodents, are crucial for studying pharmacokinetics and anti-tumor activity in a physiological setting.[23] These can include orthotopic xenograft models where human glioma cells are implanted into the brains of immunodeficient mice.[21][24]
Troubleshooting Guides
Issue 1: Low brain penetration of this compound in in vivo models.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor BBB Permeability | 1. Chemical Modification: If synthetically feasible, modify the structure of this compound to increase its lipophilicity, which can enhance passive diffusion across the BBB.[18] 2. Formulation with Nanocarriers: Encapsulate this compound in liposomes or nanoparticles to facilitate its transport across the BBB.[14][18][19][25] Surface modification of these carriers with ligands that target receptors on the BBB (e.g., transferrin receptor) can further enhance uptake.[14][18] |
| Active Efflux by Transporters | 1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of P-glycoprotein (P-gp) and other ABC transporters to reduce the efflux of this compound from the brain.[19][20] 2. Verify in in vitro BBB models: Utilize cell-based BBB models expressing relevant efflux transporters to confirm if this compound is a substrate and to test the efficacy of inhibitors. |
| Rapid Systemic Clearance | 1. Pharmacokinetic Analysis: Conduct detailed pharmacokinetic studies to determine the half-life of this compound in plasma. 2. Modify Dosing Regimen: Adjust the dosing frequency or route of administration (e.g., continuous infusion) to maintain therapeutic plasma concentrations. |
Issue 2: High variability in tumor response to this compound.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Heterogeneous Tumor Permeability | 1. Imaging Studies: Employ techniques like dynamic contrast-enhanced MRI (DCE-MRI) to assess the leakiness of the BBTB in individual tumors.[20] 2. Correlate with Histology: Analyze tumor tissue to correlate drug distribution with vascular density and morphology. |
| Tumor Microenvironment Factors | 1. Analyze Tumor Stroma: Investigate the composition of the tumor microenvironment, as factors like extracellular matrix density and interstitial fluid pressure can impede drug penetration.[18][26] 2. Consider Combination Therapies: Explore combining this compound with agents that modify the tumor microenvironment, such as those targeting angiogenesis or stromal cells.[13][27] |
| Intrinsic Tumor Cell Resistance | 1. Molecular Profiling: Characterize the expression of TRβ and downstream signaling pathways in different tumor models to identify potential biomarkers of sensitivity or resistance.[28] 2. Evaluate Combination with Chemotherapy: Assess if this compound can sensitize tumor cells to standard-of-care chemotherapeutic agents.[13] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay
This protocol outlines a method to assess the ability of this compound to cross a cell-based model of the blood-brain barrier.
-
Cell Culture: Co-culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side and human astrocytes on the basolateral side of a Transwell insert to form a tight monolayer.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight barrier.
-
This compound Application: Add this compound to the apical (blood side) chamber.
-
Sampling: At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.
Protocol 2: Orthotopic Brain Tumor Model in Mice
This protocol describes the establishment of an orthotopic glioma model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Culture a human glioblastoma cell line (e.g., U87MG) and harvest cells during the logarithmic growth phase.
-
Stereotactic Injection: Anesthetize immunodeficient mice (e.g., nude mice) and stereotactically inject the glioblastoma cells into the desired brain region (e.g., striatum).
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
This compound Treatment: Once tumors reach a predetermined size, begin treatment with this compound via the desired route of administration (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Efficacy Assessment: Monitor tumor growth and animal survival. At the end of the study, harvest brain tissue for histological and molecular analysis.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound in brain tumor cells.
Experimental Workflow
Caption: Integrated workflow for preclinical evaluation of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor this compound efficacy.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase 1/2a Study of this compound in Patients With Epstein-Barr Virus (EBV)-Positive Nasopharyngeal Carcinoma (NPC) [clinicaltrials.stanford.edu]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I/IIa clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein Barr virus positive nasopharyngeal cancer with pharmacokinetic and pharmacodynamic correlative studies. - ASCO [asco.org]
- 7. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective thyroid hormone β receptor agonist enhances human and rodent oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Thyroid Hormone Receptor-β Agonists Promote Oligodendrocyte Precursor Cell Differentiation in the Presence of Inflammatory Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. vjoncology.com [vjoncology.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. New strategies to deliver anticancer drugs to brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling of brain tumors using in vitro, in vivo, and microfluidic models: A review of the current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Three-Dimensional in vitro Models of Healthy and Tumor Brain Microvasculature for Drug and Toxicity Screening [frontiersin.org]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Frontiers | Modeling Brain Tumors: A Perspective Overview of in vivo and Organoid Models [frontiersin.org]
- 25. news-medical.net [news-medical.net]
- 26. Unmasking the potential: mechanisms of neuroinflammatory modulation by oncolytic viruses in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The multifaceted mechanisms of malignant glioblastoma progression and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Assays to Measure EBNA1 Inhibition by VK-2019
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the refinement of assays to measure the inhibition of Epstein-Barr Nuclear Antigen 1 (EBNA1) by the investigational drug VK-2019.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, selective small molecule inhibitor of the Epstein-Barr Nuclear Antigen 1 (EBNA1).[1] Its primary mechanism of action is to bind to EBNA1 and inhibit its DNA binding activity.[2] This disruption of EBNA1's function interferes with the replication, maintenance, and segregation of the Epstein-Barr virus (EBV) genome in latently infected cells, which can lead to the death of EBV-associated tumor cells.[2]
Q2: What are the key functions of EBNA1 in EBV-associated cancers?
A2: EBNA1 is a multifunctional protein crucial for EBV-associated tumorigenesis.[3] It is the only viral protein consistently expressed in all EBV-related malignancies.[3][4] Its key functions include:
-
Viral Genome Maintenance: EBNA1 tethers the EBV episome to the host cell's chromosomes during mitosis, ensuring the viral genome is passed on to daughter cells.[4]
-
Viral DNA Replication: It is required for the replication of the EBV episome during the latent phase of the viral life cycle.[3][4]
-
Transcriptional Regulation: EBNA1 can act as a transcriptional regulator, influencing the expression of both viral and cellular genes that can contribute to cell survival and proliferation.[4][5]
Q3: Which assays are commonly used to measure the inhibitory effect of this compound on EBNA1?
A3: A variety of in vitro and cell-based assays are used to quantify the inhibitory effect of this compound on EBNA1. These include:
-
Biochemical Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the direct inhibition of EBNA1 binding to its cognate DNA sequence.
-
EMSA (Electrophoretic Mobility Shift Assay): To visualize the inhibition of EBNA1-DNA complex formation.
-
-
Cell-Based Assays:
-
Cell Proliferation/Viability Assays (e.g., BrdU, Resazurin, MTT): To assess the selective inhibition of growth in EBV-positive cancer cell lines.[6][7]
-
EBNA1-Dependent OriP Replication Assay: To measure the inhibition of EBNA1's function in viral DNA replication.[8][9][10]
-
Quantitative PCR (qPCR): To quantify the reduction in EBV episomal DNA copy number in treated cells.[11]
-
Cellular Thermal Shift Assay (CETSA): To confirm the direct binding of this compound to EBNA1 within the cellular environment.[12][13][14][15]
-
Q4: In which cell lines can the activity of this compound be tested?
A4: The activity of this compound should be tested in EBV-positive cancer cell lines and compared with its effect on EBV-negative cell lines to demonstrate selectivity. Commonly used cell lines include:
-
EBV-positive:
-
EBV-negative (for comparison):
-
Nasopharyngeal carcinoma (NPC): HK1
-
Burkitt's lymphoma: BJAB, Ramos
-
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key assays for measuring EBNA1 inhibition.
EBNA1-DNA Binding ELISA
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | 1. Insufficient blocking.[19][20][21][22] 2. Inadequate washing.[19][20][23] 3. Detection antibody concentration too high.[21] 4. Contaminated reagents.[23] | 1. Increase blocking buffer concentration (e.g., 2-5% BSA or non-fat dry milk). Extend blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[19] 2. Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of buffer after each wash.[20][23] 3. Titrate the detection antibody to determine the optimal concentration. 4. Use fresh, sterile buffers and reagents.[23] |
| Low or No Signal | 1. Inactive EBNA1 protein or DNA probe. 2. Incorrect buffer conditions for binding. 3. Insufficient incubation times. 4. This compound is not soluble at the tested concentrations. | 1. Verify the integrity and activity of the recombinant EBNA1 and the biotinylated DNA probe. 2. Optimize the binding buffer composition (e.g., salt concentration, pH). 3. Increase the incubation time for EBNA1-DNA binding and antibody steps. 4. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in assay buffer. |
| High Variability between Replicates | 1. Pipetting errors. 2. Uneven plate coating with DNA probe. 3. "Edge effect" due to temperature or evaporation differences across the plate.[20] | 1. Use calibrated pipettes and ensure consistent pipetting technique. 2. Ensure the plate is coated evenly and for a sufficient amount of time. 3. Use a plate sealer during incubations and ensure the incubator provides uniform temperature distribution. |
Cell Proliferation/Viability Assays (BrdU, Resazurin, MTT)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant difference between treated and untreated EBV-positive cells | 1. This compound concentration is too low.[24] 2. Incubation time is too short.[24] 3. Cell seeding density is too high. | 1. Perform a dose-response curve with a wider range of this compound concentrations. 2. Increase the incubation time with this compound (e.g., 48-72 hours).[24] 3. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| High toxicity in EBV-negative control cells | 1. Off-target effects of this compound at high concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Test a lower range of this compound concentrations. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell lines used (typically <0.5%). |
| Inconsistent results | 1. Uneven cell seeding. 2. Variation in drug treatment duration. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Stagger the addition of reagents to minimize timing differences between plates. |
EBV Episomal DNA Quantification by qPCR
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No amplification or weak signal in EBV-positive samples | 1. Poor DNA extraction efficiency. 2. PCR inhibitors present in the DNA sample. 3. Incorrect primer/probe design or degradation. | 1. Use a validated DNA extraction kit for episomal DNA and ensure complete cell lysis. 2. Include an internal control in the qPCR reaction to check for inhibition. Purify the DNA sample if necessary. 3. Verify primer/probe sequences and integrity. |
| High Cq values | 1. Low EBV copy number in cells. 2. Inefficient PCR reaction. | 1. Increase the amount of template DNA in the reaction. 2. Optimize the qPCR protocol (annealing temperature, primer concentrations). |
| Non-reproducible results | 1. Pipetting errors in setting up the qPCR reactions. 2. Variation in DNA input. | 1. Use a master mix for the qPCR setup to minimize pipetting variability. 2. Accurately quantify the input DNA using a reliable method (e.g., fluorometric quantification). |
III. Quantitative Data Presentation
The inhibitory effect of this compound and related compounds on the proliferation of EBV-positive and EBV-negative cell lines can be quantified by determining the EC50 (half-maximal effective concentration) values. Below is a sample table summarizing published EC50 values for the related EBNA1 inhibitor, VK-1727. Similar tables should be generated for this compound based on experimental results.
Table 1: EC50 Values of VK-1727 in Various Cell Lines [6][7]
| Cell Line | Cell Type | EBV Status | EC50 (µM) |
| LCL352 | Lymphoblastoid | Positive | 7.9 |
| C666-1 | Nasopharyngeal Carcinoma | Positive | 6.3 |
| SNU719 | Gastric Carcinoma | Positive | 10 |
| BJAB | Burkitt's Lymphoma | Negative | > 100 |
| HK1 | Nasopharyngeal Carcinoma | Negative | > 100 |
| AGS | Gastric Carcinoma | Negative | > 100 |
IV. Experimental Protocols
Protocol: EBNA1-DNA Binding Inhibition ELISA
This protocol describes an enzyme-linked immunosorbent assay to measure the inhibition of EBNA1 binding to its DNA recognition site by this compound.
Materials:
-
High-binding 96-well microplate
-
Recombinant purified EBNA1 protein
-
Biotinylated double-stranded DNA oligonucleotide containing the EBNA1 binding site (e.g., from the EBV origin of replication, oriP)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
This compound and solvent (e.g., DMSO)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the biotinylated DNA probe overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and Protein Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells.
-
Add a constant amount of recombinant EBNA1 protein to each well (except for the no-protein control).
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound protein.
-
Detection:
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol: Cell Proliferation Assay (BrdU)
This protocol outlines the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of cells treated with this compound.[3]
Materials:
-
EBV-positive and EBV-negative cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate for the detection enzyme
-
Stop solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into replicating DNA.
-
Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU detection antibody and incubate for 1-2 hours.
-
Washing: Wash the wells multiple times with wash buffer.
-
Substrate Addition: Add the enzyme substrate and incubate until color development is sufficient.
-
Stopping the Reaction: Add stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
Protocol: EBV Episomal DNA Quantification by qPCR
This protocol describes the quantification of EBV episomal DNA in cells treated with this compound using quantitative real-time PCR.
Materials:
-
EBV-positive cells treated with this compound
-
DNA extraction kit suitable for viral episomal DNA
-
Primers and probe specific for a conserved region of the EBV genome (e.g., within the EBNA1 or LMP1 gene)[11]
-
Primers and probe for a host housekeeping gene (e.g., RNase P) for normalization
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and Harvesting: Treat EBV-positive cells with various concentrations of this compound for a specified period (e.g., 72 hours). Harvest the cells.
-
DNA Extraction: Extract total DNA from the cell pellets using a suitable DNA extraction kit.
-
qPCR Setup:
-
Prepare a qPCR master mix containing the appropriate primers, probe, and polymerase.
-
Set up reactions for the EBV target gene and the host housekeeping gene for each sample.
-
Include a standard curve using a plasmid containing the target EBV sequence for absolute quantification.
-
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with an appropriate cycling protocol.
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for both the EBV and host genes.
-
Calculate the EBV copy number relative to the host gene copy number to normalize for the amount of input DNA.
-
Compare the normalized EBV copy number in this compound-treated cells to the vehicle-treated control.
-
V. Visualization of Pathways and Workflows
Diagram 1: EBNA1 Inhibition by this compound and Downstream Effects
Caption: Mechanism of this compound action on the EBV latent cycle.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's inhibitory effects.
Diagram 3: Troubleshooting Logic for High Background in ELISA
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Structure-based design of small-molecule inhibitors of EBNA1 DNA binding blocks Epstein-Barr virus latent infection and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Replication of Epstein-Barr Virus-Derived Plasmids Requires Tethering by EBNA1 to Host Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Analyses of the EBNA1 Origin DNA Binding Protein of Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimal Replicator of Epstein-Barr Virus oriP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nasopharyngeal carcinoma cell line (C666-1) consistently harbouring Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. arp1.com [arp1.com]
- 20. blog.abclonal.com [blog.abclonal.com]
- 21. biocompare.com [biocompare.com]
- 22. How to deal with high background in ELISA | Abcam [abcam.com]
- 23. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 24. benchchem.com [benchchem.com]
Troubleshooting VK-2019 stability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing VK-2019 in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in laboratory settings.
Compound Solubility and Stability
Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and ensure its stability?
Answer:
This compound has limited aqueous solubility. Precipitation can lead to inaccurate dosing and inconsistent results. Here are strategies to address this:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1] Store this stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[2]
-
Working Solution Preparation: For in vitro experiments, it is recommended to prepare fresh working solutions for each experiment. When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility.
-
Sonication: Briefly sonicate the stock solution before dilution to aid in dissolving any micro-precipitates.
-
Visual Inspection: Always inspect your final working solution and the wells of your cell culture plates for any signs of precipitation under a microscope before and during the experiment.
Question: How stable is this compound in my long-term experiment? Could it be degrading?
Answer:
-
Storage Stability: this compound is stable as a solid and in DMSO stock solutions when stored correctly. A master stock solution in DMSO is stable for up to 112 days at -70°C.[1] In human plasma, it is stable for up to 6 hours at room temperature and for over 500 days at -70°C.[1]
-
Working Solution Stability: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] This is also a good practice for long-term in vitro experiments.
-
Potential for Degradation in Culture: Long incubation times at 37°C can lead to the degradation of small molecules. Additionally, components in the media or cellular metabolic activity can contribute to degradation. This compound is known to be oxidized to an inactive metabolite (VK-2837) and can also undergo acyl glucuronidation (to VK-2863).[1]
-
Troubleshooting Inconsistent Results: If you observe a decrease in the effect of this compound over time in a long-term experiment, this could be due to compound degradation. Consider the following:
-
Replenish the medium with fresh this compound: For experiments lasting several days, it is advisable to perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
Empirically Determine Stability: You can assess the stability of this compound in your specific cell culture medium using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). (See Experimental Protocols section for a general protocol).
-
| Condition | Solvent/Matrix | Temperature | Stability Duration |
| Stock Solution | DMSO | -80°C | Up to 6 months[2] |
| Stock Solution | DMSO | -70°C | Up to 112 days[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[2] |
| Stock Solution | DMSO | Room Temperature | Up to 2 hours[1] |
| In Human Plasma | K₂EDTA Plasma | -70°C | Approximately 18 months[1] |
| In Human Plasma | K₂EDTA Plasma | Room Temperature | Up to 6 hours[1] |
| Processed Samples | - | ~4°C | Up to 3 days (77 hours)[1] |
Table 1: Summary of this compound Stability Data
Experimental Variability
Question: I am observing high variability in my IC50 values for this compound between experiments. What could be the cause?
Answer:
Fluctuations in IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Density: The initial number of cells seeded can alter the effective concentration of the inhibitor per cell. It is crucial to use a consistent cell seeding density for all experiments.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and limited passage number range.
-
Assay Incubation Time: The duration of compound exposure can influence the observed inhibitory effect. Longer incubation times may result in lower IC50 values. Ensure you use the same incubation time for all comparative experiments.
-
Compound Degradation: As discussed above, if this compound is degrading in your culture medium over the course of the assay, this will affect the effective concentration and lead to variable results. Consider replenishing the compound during the experiment.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
Question: I am not observing the expected inhibitory effect of this compound on my EBV-positive cell line. What should I check?
Answer:
If this compound is not showing the expected activity, consider the following troubleshooting steps:
-
Confirm EBNA1 Expression: Ensure that your cell line consistently expresses the target protein, EBNA1.
-
Compound Integrity: Verify that your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh aliquot or a new vial of the compound.
-
Dose Range: You may need to optimize the concentration range of this compound for your specific cell line and assay conditions. Perform a broad dose-response experiment to determine the optimal concentration range.
-
Assay-Specific Issues: The readout of your assay (e.g., proliferation, viability, gene expression) may not be sensitive enough to detect the effects of EBNA1 inhibition within your experimental timeframe. Consider using a more direct measure of EBNA1 activity, such as a reporter assay for EBNA1-dependent transcription.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for this compound analysis
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a Spiked Medium Solution: Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium. This will serve as your T=0 reference sample. Process this sample immediately for analysis (see step 5).
-
Incubation: Place the remaining spiked medium in a cell culture incubator under the same conditions as your experiments (37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.
-
Sample Processing: For each time-point sample, if your medium contains serum, you may need to perform a protein precipitation step (e.g., by adding cold acetonitrile) to prevent interference with the analysis. Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will give you an indication of the stability of this compound under your experimental conditions.
Protocol 2: Cell Viability Assay for EBV-Positive Cells Treated with this compound
This protocol provides a general workflow for assessing the effect of this compound on the viability of EBV-positive cells using a resazurin-based assay.
Materials:
-
EBV-positive cell line (e.g., C666-1) and an EBV-negative control cell line (e.g., HK1)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates (opaque-walled for fluorescence/luminescence assays)
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding: Seed the EBV-positive and EBV-negative cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours). For long-term experiments, consider replenishing the medium with fresh compound every 24-48 hours.
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting EBV replication.
Caption: Troubleshooting workflow for this compound stability issues.
References
Validation & Comparative
VK-2019 Demonstrates Promise as EBNA1 Inhibitor for EBV-Associated Cancers, Comparative Efficacy Landscape Still Emerging
Fremont, CA – November 19, 2025 – VK-2019, an orally available small molecule inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), has shown promising anti-tumor activity in clinical trials for EBV-positive nasopharyngeal carcinoma (NPC). While direct comparative efficacy data with other EBNA1 inhibitors remains limited, preclinical and clinical findings suggest that targeting EBNA1 is a viable therapeutic strategy for various EBV-associated malignancies.
Epstein-Barr virus is linked to a range of cancers, including nasopharyngeal carcinoma, Burkitt's lymphoma, Hodgkin's lymphoma, and certain gastric cancers. The viral protein EBNA1 is crucial for the replication and maintenance of the EBV genome within infected cells, making it an attractive target for antiviral therapy. By inhibiting EBNA1's DNA binding activity, compounds like this compound aim to disrupt the viral lifecycle and induce cancer cell death.[1]
Clinical and Preclinical Insights into this compound
A Phase I/IIa clinical trial of this compound in patients with EBV-positive NPC demonstrated that the drug is well-tolerated and exhibits a favorable safety profile.[2][3][4][5][6][7] The trial reported a partial response, defined as a greater than 30% decrease in tumor size, in one patient.[4][5][6][7] Furthermore, preliminary results from biopsies of some patients showed a decrease in EBV copy number and viral gene expression, indicating that this compound is hitting its intended target.[4][5][6][7] While specific preclinical efficacy data such as EC50 values for this compound are not widely published, it has been reported to selectively inhibit the proliferation of EBV-positive tumors in xenograft models.[8][9]
The Landscape of EBNA1 Inhibitors: A Comparative Look
While this compound is advancing through clinical trials, other EBNA1 inhibitors have demonstrated efficacy in preclinical settings. A notable example is VK-1727 , for which more extensive preclinical data is available.
| Inhibitor | Cancer Model | Efficacy Data |
| This compound | Nasopharyngeal Carcinoma (Clinical) | Well-tolerated; Partial response in 1 patient; Decreased EBV copy number and viral gene expression in some patients.[4][5][6][7] |
| Nasopharyngeal Carcinoma (Preclinical) | Selectively inhibits proliferation of EBV-positive tumors in xenograft models.[8][9] | |
| VK-1727 | EBV-positive Gastric Carcinoma (Preclinical) | EC50: 7.9 µM (LCL352), 6.3 µM (C666-1), 10 µM (SNU719).[10][11] Tumor Growth Inhibition: 61.2% (SNU719 xenograft), 67% (YCCEL1 xenograft) at 10 mg/kg.[10] |
| Multiple Sclerosis-derived B cells (Preclinical) | Blocks proliferation and metabolic activity of spontaneous lymphoblastoid cell lines.[12][13] | |
| Netropsin | EBV-positive cells (Preclinical) | ~50% EBV plasmid loss at 10 µM; 53% growth inhibition in EBV-positive cells vs. 31% in EBV-negative cells at 50 µM.[1] |
| SC7, SC11, SC19 | Burkitt Lymphoma (Preclinical) | IC50: 20-100 µM for inhibition of EBNA1-DNA binding; Reduced EBV genome copy number.[14] |
Understanding the Mechanism: EBNA1 Signaling Pathways
EBNA1 contributes to cancer development not only by maintaining the viral genome but also by influencing cellular signaling pathways. This highlights the multifaceted impact of its inhibition.
Experimental Methodologies
The evaluation of EBNA1 inhibitors relies on a variety of established experimental protocols to assess their efficacy from the molecular to the whole-organism level.
Cell Proliferation Assays
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay: This assay is a cornerstone for measuring DNA synthesis and, by extension, cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. An anti-BrdU antibody is then used to detect the incorporated BrdU, allowing for the quantification of proliferating cells.[2][3][15]
-
Protocol Outline:
-
Cells are cultured and treated with the EBNA1 inhibitor.
-
BrdU labeling solution is added to the cell culture medium and incubated to allow for incorporation into the DNA of proliferating cells.[2][3][16][17]
-
Cells are fixed, and the DNA is denatured, typically using hydrochloric acid, to expose the incorporated BrdU.[2][16][17]
-
An anti-BrdU primary antibody is added, followed by a fluorescently labeled secondary antibody.[2][17]
-
The signal is detected and quantified using methods such as fluorescence microscopy or flow cytometry.[15]
-
In Vivo Tumor Models
Xenograft Tumor Models: To assess the anti-tumor efficacy of EBNA1 inhibitors in a living organism, xenograft models are widely used.
-
Principle: Human cancer cells, either cell lines or patient-derived tumors (PDX), are implanted into immunocompromised mice. The growth of these tumors is then monitored following treatment with the inhibitor.[10][18][19][20][21]
-
Protocol Outline:
-
EBV-positive human cancer cells are cultured and prepared for injection.
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into immunocompromised mice (e.g., SCID or NSG mice).[10][19]
-
Tumor growth is monitored regularly using calipers to measure tumor volume.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The EBNA1 inhibitor or a vehicle control is administered to the mice according to the study design.
-
Tumor growth is continuously monitored, and at the end of the study, tumors are excised and may be used for further analysis, such as examining gene expression or viral load.[10]
-
Future Directions
The development of EBNA1 inhibitors like this compound represents a significant step forward in targeted therapies for EBV-associated cancers. Future research will likely focus on generating more comprehensive comparative efficacy data from head-to-head preclinical studies and parallel clinical trials. Understanding the nuances of how different inhibitors affect various EBV-positive malignancies and their impact on the tumor microenvironment will be crucial for optimizing their clinical application. Further investigation into the cellular genes regulated by EBNA1 will also provide deeper insights into the mechanisms of EBV-driven oncogenesis and may reveal new therapeutic targets.[22][23][24][25][26]
References
- 1. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. asco.org [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. EBNA1 Inhibitors Block Proliferation of Spontaneous Lymphoblastoid Cell Lines From Patients With Multiple Sclerosis and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 16. mbl.edu [mbl.edu]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. researchgate.net [researchgate.net]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. EBNA1: Oncogenic Activity, Immune Evasion and Biochemical Functions Provide Targets for Novel Therapeutic Strategies against Epstein-Barr Virus- Associated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms That Regulate Epstein-Barr Virus EBNA-1 Gene Transcription during Restricted Latency Are Conserved among Lymphocryptoviruses of Old World Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EBNA1 regulates cellular gene expression by binding cellular promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Therapeutic Window of VK-2019: A Comparative Analysis for EBV-Associated Nasopharyngeal Carcinoma
For Immediate Release
Palo Alto, CA – November 19, 2025 – In the landscape of targeted therapies for Epstein-Barr virus (EBV)-associated malignancies, the novel small molecule inhibitor VK-2019 has emerged as a promising candidate. This guide offers a comprehensive comparison of the preclinical validation of this compound's therapeutic window against alternative and standard-of-care treatments for nasopharyngeal carcinoma (NPC), a cancer consistently associated with EBV. The data presented herein is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and early clinical findings.
This compound is a first-in-class, orally bioavailable inhibitor of the EBV nuclear antigen 1 (EBNA1).[1] EBNA1 is a viral protein crucial for the replication and maintenance of the EBV genome within latently infected cells, making it an attractive target for therapeutic intervention in EBV-driven cancers.[1] By inhibiting EBNA1, this compound disrupts the viral lifecycle and induces tumor cell death.[1]
Comparative Preclinical Efficacy
Preclinical studies have demonstrated the selective and potent anti-tumor activity of this compound in EBV-positive cancer models. While specific quantitative data on tumor growth inhibition in nasopharyngeal carcinoma xenografts remains limited in publicly available literature, a grant application has stated that this compound "causes significant tumor growth protection in 4 different xenograft models of EBV-driven tumor progression, including 2 tumor lines derived from NPC patients."
For a comparative perspective, this guide includes preclinical data on a closely related EBNA1 inhibitor, VK-1727, as well as standard-of-care chemotherapies, cisplatin and gemcitabine, and other targeted agents in development for NPC.
Table 1: In Vitro Efficacy of EBNA1 Inhibitors against EBV-Positive and EBV-Negative Cancer Cell Lines
| Compound | Cell Line | EBV Status | Cancer Type | EC50 (µM) |
| VK-1727 | LCL352 | Positive | Lymphoblastoid | 7.9 |
| C666-1 | Positive | Nasopharyngeal | 6.3 | |
| SNU719 | Positive | Gastric | 10 | |
| BJAB | Negative | B-cell Lymphoma | >100 | |
| HK1 | Negative | Nasopharyngeal | >100 | |
| AGS | Negative | Gastric | >100 |
Table 2: In Vivo Efficacy of Investigational and Standard Therapies in NPC Xenograft Models
| Treatment | Model | Efficacy Metric | Result |
| VK-1727 | EBV+ Gastric Cancer Xenograft | Tumor Growth Inhibition | 61.2% - 67% at 10 mg/kg |
| Cisplatin | NPC Xenograft | Tumor Growth Inhibition | Significant inhibition (quantitative data not specified)[2] |
| Gemcitabine | NPC Xenograft (SUNE1) | Tumor Growth Inhibition | Significant inhibition (quantitative data not specified)[3] |
Preclinical Safety and Therapeutic Window
A key aspect of this compound's preclinical profile is its favorable safety. IND-enabling toxicology and safety pharmacology studies have revealed an "exceptionally favorable safety profile with a therapeutic index of >87:1."[3] The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. This promising therapeutic window is attributed to this compound's high specificity for the viral EBNA1 protein, which has no known human ortholog, thus minimizing off-target effects.[4]
In a first-in-human Phase I/IIa clinical trial involving patients with advanced EBV-positive NPC, this compound was well-tolerated at doses up to 1800 mg daily, with most adverse events being grade 1-3.[5] This early clinical data supports the wide therapeutic window suggested by preclinical studies.
Mechanism of Action: The EBNA1 Signaling Pathway
This compound's mechanism of action centers on the inhibition of EBNA1's DNA binding activity. This disruption interferes with the maintenance and replication of the EBV episome within the host cell nucleus, ultimately leading to a reduction in viral load and the selective killing of EBV-positive cancer cells.
Caption: this compound inhibits EBNA1, disrupting EBV replication and promoting cancer cell apoptosis.
Experimental Protocols
The preclinical evaluation of this compound and its comparators involves a range of standard laboratory techniques. Below are generalized protocols for key experiments cited in this guide.
1. Cell Viability Assay (MTT/CCK-8)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: EBV-positive (e.g., C666-1) and EBV-negative (e.g., HK1) nasopharyngeal carcinoma cells are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, cisplatin) for a specified period (e.g., 72 hours).
-
Analysis: A reagent such as MTT or CCK-8 is added to the wells. Viable cells metabolize the reagent, producing a color change that is quantified using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.
2. NPC Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of a compound.
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of EBV-positive NPC cells (e.g., C666-1) or patient-derived xenograft (PDX) tissue.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound administered orally) at various doses, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Caption: Workflow for assessing in vivo efficacy of this compound using NPC xenograft models.
3. EBNA1 DNA Binding Inhibition Assay (Fluorescence Polarization)
This biochemical assay measures the ability of a compound to disrupt the interaction between EBNA1 and its DNA binding site.
-
Reagents: Purified EBNA1 protein and a fluorescently labeled DNA probe containing the EBNA1 binding sequence are used.
-
Incubation: The EBNA1 protein is incubated with various concentrations of the test compound (e.g., this compound).
-
Binding Reaction: The fluorescent DNA probe is added to the mixture.
-
Measurement: The fluorescence polarization of the solution is measured. When the small, rapidly tumbling DNA probe binds to the large EBNA1 protein, its rotation slows, and the polarization of its fluorescence increases. An inhibitor will prevent this binding, resulting in a lower polarization signal.
-
Analysis: The concentration of the inhibitor that causes a 50% reduction in binding (IC50) is determined.
Conclusion
The preclinical data for this compound suggests a promising therapeutic window for the treatment of EBV-associated nasopharyngeal carcinoma. Its high specificity for the viral oncoprotein EBNA1 translates to a favorable safety profile and potent, selective anti-tumor activity in preclinical models. While direct quantitative comparisons with other agents in NPC models are not yet fully available in the public domain, the existing evidence positions this compound as a compelling candidate for further clinical development. The ongoing and planned clinical trials will be crucial in validating these preclinical findings and establishing the clinical utility of this novel targeted therapy.
References
- 1. Novel Therapeutic Development for Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-CDK inhibition augments cisplatin lethality in nasopharyngeal carcinoma cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemcitabine synergizes with cisplatin to inhibit nasopharyngeal carcinoma cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Niemann-Pick Type C Disease Treatments
An important clarification regarding the initial query: Preclinical and clinical research to date has focused on the development of VK-2019 as a potential treatment for Epstein-Barr virus (EBV)-positive cancers, such as nasopharyngeal carcinoma.[1][2][3][4][5][6][7] Current scientific literature does not indicate that this compound is under investigation for the treatment of Niemann-Pick type C (NPC) disease. This guide will, therefore, provide a comparative analysis of established and investigational therapies for Niemann-Pick type C disease.
Niemann-Pick type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of lipids in various tissues, leading to progressive neurological deterioration.[8][9][10][11][12] Management of NPC has traditionally focused on symptomatic care, but several disease-modifying therapies have emerged. This guide provides a comparative analysis of three prominent therapeutic strategies for NPC: miglustat, arimoclomol, and cyclodextrin, with a focus on their mechanisms of action, efficacy, and the experimental data supporting their use.
Traditional and Investigational Treatments for Niemann-Pick Type C Disease
The primary goal of current NPC therapies is to either reduce the accumulation of stored lipids or to enhance the cellular mechanisms for clearing these lipids.
Miglustat
Miglustat is an inhibitor of glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.[1] By reducing the production of these lipids, miglustat aims to lessen their accumulation in the lysosomes of NPC patients.[1]
Arimoclomol
Arimoclomol is a heat shock protein co-inducer that amplifies the heat shock response, a cellular defense mechanism against stress.[13][14] This is thought to aid in the proper folding of proteins and improve lysosomal function, thereby helping to clear accumulated lipids.[13][14]
Cyclodextrin
Cyclodextrins are cyclic oligosaccharides that can form complexes with cholesterol. In the context of NPC, 2-hydroxypropyl-β-cyclodextrin (HPβCD) is being investigated for its ability to chelate and facilitate the transport of trapped cholesterol out of the lysosomes.[8]
Comparative Efficacy and Safety
The following table summarizes key quantitative data from clinical and preclinical studies of miglustat, arimoclomol, and cyclodextrin in the context of NPC disease.
| Treatment | Key Efficacy Endpoints | Notable Adverse Events | References |
| Miglustat | - Stabilization or improvement in neurological manifestations (ambulation, manipulation, language, swallowing) in a significant portion of patients. - Reduced rate of disease progression. | - Diarrhea, weight loss, tremor, thrombocytopenia. | |
| Arimoclomol | - In a Phase 2/3 trial, showed a significant treatment effect in favor of arimoclomol on the 5-domain NPC Clinical Severity Scale (NPC-CSS) in patients also receiving miglustat.[3] - Reduced levels of disease-related biomarkers.[3] | - Generally well-tolerated.[3] - Some reports of urticaria and angioedema.[3][5] | [3][4][5] |
| Cyclodextrin (HPβCD) | - Improvements in gait, cognition, and speech observed in a Phase 1/2 trial.[2] - Slowing of disease progression in moderately affected patients. | - Hearing loss has been reported as a major adverse event.[2] | [2] |
Mechanisms of Action: Signaling Pathways and Cellular Processes
The following diagrams illustrate the proposed mechanisms of action for each of the discussed therapies.
Caption: Mechanism of Action of Miglustat.
Caption: Proposed Mechanism of Action of Arimoclomol.
Caption: Proposed Mechanism of Action of Cyclodextrin (HPβCD).
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies for key experiments cited in the evaluation of these NPC treatments.
Assessment of Neurological Function in NPC Clinical Trials
-
Objective: To quantitatively measure changes in neurological function in response to treatment.
-
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of NPC are enrolled.
-
Disability Scale: A standardized disability scale, such as the NPC Clinical Severity Scale (NPC-CSS), is used to assess multiple domains of neurological function, including ambulation, manipulation, language, and swallowing.
-
Baseline Assessment: A baseline score is established for each patient before the initiation of treatment.
-
Follow-up Assessments: Patients are evaluated at regular intervals (e.g., every 6-12 months) using the same disability scale.
-
Data Analysis: Changes in the composite score and individual domain scores from baseline are analyzed to determine the effect of the treatment on disease progression. Statistical methods are employed to compare treatment groups with placebo or to assess changes over time.
-
Biomarker Analysis in NPC Clinical Trials
-
Objective: To measure the effect of treatment on disease-related biomarkers.
-
Methodology:
-
Sample Collection: Biological samples, such as serum, plasma, or peripheral blood mononuclear cells (PBMCs), are collected from patients at baseline and at specified time points during the trial.
-
Biomarker Measurement:
-
Cholestane-triol: A key biomarker of cholesterol accumulation, is measured in serum using methods like liquid chromatography-mass spectrometry (LC-MS).[3]
-
Unesterified Cholesterol: Levels in PBMCs are quantified to assess lipid burden.[3]
-
Heat Shock Protein 70 (HSP70): Measured as a pharmacodynamic marker for arimoclomol activity.[3]
-
Lyso-SM-509: A sphingolipid biomarker that correlates with disease severity.[3]
-
-
Data Analysis: Changes in biomarker levels from baseline are compared between treatment and placebo groups to assess the biological activity of the therapeutic agent.
-
Experimental Workflow for Preclinical Evaluation of a Novel NPC Therapeutic
The following diagram outlines a typical experimental workflow for the preclinical assessment of a new therapeutic agent for NPC.
Caption: Preclinical Evaluation Workflow for NPC Therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. wistar.org [wistar.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase 1/2a Study of this compound in Patients With Epstein-Barr Virus (EBV)-Positive Nasopharyngeal Carcinoma (NPC) [clinicaltrials.stanford.edu]
- 5. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Nasopharyngeal Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Frontiers | Clinical, genotypic, and neuropsychological profile in a series of patients with Niemann-Pick type C disease [frontiersin.org]
- 9. Niemann-Pick Disease Type C - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. niemannpickc-pfdd.com [niemannpickc-pfdd.com]
- 11. researchgate.net [researchgate.net]
- 12. Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. medchemexpress.com [medchemexpress.com]
Validation of Biomarkers for Predicting VK-2019 Response: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of biomarkers for predicting response to VK-2019, a first-in-class inhibitor of Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1), with biomarkers used for standard-of-care treatments for EBV-positive nasopharyngeal carcinoma (NPC). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted therapies for EBV-associated malignancies.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is an orally bioavailable small molecule that targets EBNA1, a viral protein essential for the replication and maintenance of the EBV genome in latently infected cells.[1][2][3] By inhibiting EBNA1, this compound aims to selectively induce tumor cell death in EBV-positive cancers.[1][3] Early clinical trials have shown that this compound is well-tolerated and demonstrates on-target biological activity.[2][4][5] To optimize patient selection and treatment outcomes, the validation of predictive biomarkers is crucial. This guide compares emerging biomarkers for this compound with established biomarkers for conventional NPC therapies.
Signaling Pathway of EBNA1 Inhibition by this compound
The following diagram illustrates the proposed mechanism of action of this compound and its impact on downstream signaling pathways. EBNA1 is critical for the maintenance of the EBV episome and influences cellular pathways such as STAT1 and NF-κB. By inhibiting EBNA1, this compound disrupts these processes, leading to a reduction in viral genome copies and the expression of viral oncogenes like LMP1, ultimately resulting in decreased tumor cell proliferation and survival.
Figure 1. Mechanism of Action of this compound.
Comparison of Biomarkers: this compound vs. Standard of Care
The following table summarizes the performance of potential predictive biomarkers for this compound and established biomarkers for standard NPC treatments, which include intensity-modulated radiation therapy (IMRT) and chemotherapy regimens such as cisplatin and 5-fluorouracil.
| Biomarker Category | Biomarker | Treatment | Performance Characteristics | Supporting Data |
| Viral Load | Plasma EBV DNA | This compound | Decreases in plasma EBV DNA levels have been observed in some patients during treatment.[2][4][5] The magnitude of this decrease may correlate with clinical response. | In a Phase I/IIa trial, eight of 21 patients with serial sampling showed a decrease in plasma EBV DNA levels from the start to the end of treatment.[3][5] One patient who achieved a partial response had a notable decrease.[4] |
| Plasma EBV DNA | Standard of Care (IMRT/Chemo) | Well-established prognostic and monitoring biomarker. Higher baseline levels are associated with poorer prognosis, and a decrease during treatment correlates with a better response.[6] | Pre-treatment plasma EBV DNA levels are significantly higher in patients with relapse compared to those without.[6] Persistently detectable plasma EBV DNA after radiotherapy is associated with significantly worse overall and relapse-free survival.[6] | |
| Viral Presence in Tumor | Tumor EBV Genome Copy Number | This compound | Reduction in EBV genome copy number in tumor biopsies has been observed post-treatment.[3][4] | Preliminary results from biopsies of two patients treated with 1800 mg/day of this compound showed decreases in EBV copy number.[3] |
| EBER-positive Cells | This compound | A decrease in the number of EBER (EBV-encoded small RNA) positive cells in the tumor was observed in one patient.[3] | This observation is based on a single patient in an early-phase trial.[3] | |
| EBER-positive Cells | Standard of Care (IMRT/Chemo) | Primarily a diagnostic marker confirming the EBV-positive status of the tumor. Not typically used for monitoring response to standard therapy. | EBER in situ hybridization is considered the gold standard for detecting latent EBV infection in tissue sections.[7] | |
| Viral Gene Expression | LMP1, LMP2, gp150 | This compound | Decreased expression of viral genes such as LMP2 and gp150 has been noted in tumor biopsies following treatment.[3] | Preliminary data from two patients showed a reduction in the expression of these viral genes.[3] |
| LMP1 | Standard of Care (IMRT/Chemo) | Expression of LMP1 is a characteristic of EBV-positive NPC and is considered an oncoprotein. Its role as a predictive biomarker for standard therapy is not well-established.[8][9] | LMP1 expression is detected in a high percentage of NPC cases.[8] | |
| Host Response | Immune Cell Markers | This compound | Changes in immune cell markers in the tumor microenvironment have been induced by this compound.[2][4] | The specific immune cell markers and the nature of their changes are still under investigation. |
| 14-3-3σ, Maspin, GRP78, Mn-SOD | Standard of Care (Radiotherapy) | A combination of these proteins has shown high sensitivity and specificity in discriminating between radiosensitive and radioresistant NPC. | Downregulation of 14-3-3σ and Maspin, and upregulation of GRP78 and Mn-SOD are correlated with radioresistance. |
Experimental Protocols
Detailed methodologies are critical for the reproducible validation of these biomarkers.
Quantitative Analysis of Plasma EBV DNA by Real-time PCR
-
Sample Collection and Processing: Collect whole blood in EDTA tubes. Centrifuge at 1,600 x g for 10 minutes at 4°C to separate plasma. Carefully collect the plasma supernatant and centrifuge again at 16,000 x g for 10 minutes at 4°C to remove any remaining cells. Store plasma at -80°C until DNA extraction.
-
DNA Extraction: Extract cell-free DNA from 1-4 mL of plasma using a commercial kit such as the QIAamp Circulating Nucleic Acid Kit (Qiagen) according to the manufacturer's instructions. Elute the DNA in 50-100 µL of elution buffer.
-
Real-time PCR: Perform real-time PCR targeting a conserved region of the EBV genome, such as the BamHI-W fragment or the EBNA1 gene.
-
Primers and Probe (example for BamHI-W region):
-
Forward Primer: 5'-GCCAGAGGTAAGTGGACTTT-3'
-
Reverse Primer: 5'-TGGAGAGGTCGGTGGAGTA-3'
-
Probe: 5'-FAM-TGACCCAGAGGGCCTGCAC-TAMRA-3'
-
-
Reaction Mixture: Prepare a reaction mixture containing a master mix (e.g., TaqMan Universal PCR Master Mix), forward and reverse primers (e.g., 300 nM each), probe (e.g., 100 nM), and template DNA.
-
Thermocycling Conditions: An initial denaturation step at 95°C for 10 minutes, followed by 40-45 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Quantification: Generate a standard curve using a serial dilution of a plasmid containing the target EBV DNA sequence. Express the results as EBV genome copies/mL of plasma.
In Situ Hybridization for EBV-encoded Small RNAs (EBER)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) mounted on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Pre-treatment: Digest the sections with proteinase K to improve probe accessibility.
-
Hybridization: Apply a fluorescein-conjugated EBER PNA probe (e.g., from Dako) to the sections and incubate at a specific temperature (e.g., 55°C) for a defined period (e.g., 90 minutes) to allow hybridization.[10]
-
Detection:
-
Apply a primary antibody against fluorescein (e.g., rabbit anti-FITC).
-
Use a polymer-based detection system with an enzyme (e.g., horseradish peroxidase) conjugated to a secondary antibody.
-
Add a chromogenic substrate (e.g., DAB) to visualize the probe binding.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a permanent mounting medium.
-
Interpretation: Positive staining will appear as a dark nuclear signal in the EBV-infected tumor cells.
Immunohistochemistry for Latent Membrane Protein 1 (LMP1)
-
Tissue Preparation and Pre-treatment: Use FFPE tissue sections as described for EBER ISH. Perform antigen retrieval using a heat-induced epitope retrieval method in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against LMP1 (e.g., clone CS1-4) at an optimized dilution overnight at 4°C.
-
Detection: Use a polymer-based detection system similar to that for EBER ISH.
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount.
-
Interpretation: Positive LMP1 staining is typically observed in the cytoplasm and/or membrane of the tumor cells.[8]
Alternative Therapeutic Strategies and Their Biomarkers
Beyond direct inhibition of EBV proteins, other strategies are being explored for EBV-positive NPC.
-
Lytic Induction Therapy: This approach involves using agents to force the latent EBV into its lytic replication cycle.[11] This makes the tumor cells susceptible to antiviral drugs like ganciclovir, which is phosphorylated into its active cytotoxic form by a viral kinase expressed only during the lytic cycle.[5][12][13] Chemotherapeutic agents such as cisplatin and 5-fluorouracil have been shown to induce the EBV lytic cycle.[12][13] Biomarkers for this strategy would include the successful induction of lytic gene expression (e.g., BZLF1, BRLF1) and subsequent decreases in tumor viability.
Conclusion and Future Directions
The development of this compound represents a significant advancement in targeted therapy for EBV-positive malignancies. The validation of predictive biomarkers is paramount for its successful clinical integration. While plasma EBV DNA is a promising candidate for both this compound and standard therapies, further quantitative data from larger patient cohorts are needed to establish definitive response prediction thresholds for this compound. Head-to-head comparisons of the predictive power of these biomarkers in patients receiving this compound versus standard of care will be essential to guide treatment decisions. The detailed experimental protocols provided in this guide aim to facilitate standardized and reproducible biomarker validation efforts in the research community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of plasma Epstein-Barr virus DNA in patients with advanced nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. medrxiv.org [medrxiv.org]
- 10. Epstein–Barr virus-encoded small RNA in-situ hybridization (EBER-ISH) [bio-protocol.org]
- 11. Phase I/IIa clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein Barr virus positive nasopharyngeal cancer with pharmacokinetic and pharmacodynamic correlative studies. - ASCO [asco.org]
- 12. Quantification of plasma EBV DNA [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
Comparative Efficacy of VK-2019 Across Diverse Epstein-Barr Virus Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational drug VK-2019's efficacy against Epstein-Barr Virus (EBV), contextualized with existing antiviral alternatives. While direct comparative studies of this compound on different EBV strains are not yet publicly available, this document synthesizes preclinical and clinical data to offer insights into its mechanism of action and potential strain-specific considerations.
This compound is a first-in-class, orally bioavailable small molecule inhibitor of the EBV nuclear antigen 1 (EBNA1).[1][2] EBNA1 is a critical viral protein for the replication and maintenance of the EBV genome within latently infected cells.[1][2] By targeting EBNA1, this compound aims to disrupt the persistence of the virus in EBV-associated malignancies.
Efficacy of this compound Against EBV-Positive Malignancies
Preclinical studies have demonstrated that this compound and its analogs, such as VK-1727, selectively inhibit the proliferation of EBV-positive cancer cell lines, including those from gastric carcinoma, nasopharyngeal carcinoma (NPC), and B-cell lymphomas, when compared to their EBV-negative counterparts. This selectivity underscores the targeted nature of the drug towards virus-infected cells.
A Phase I/IIa clinical trial of this compound in patients with EBV-positive NPC has shown that the drug is well-tolerated and demonstrates on-target biological activity.[1][2][3][4] Key findings from the clinical trial include a reduction in EBV genome copy number and decreased expression of viral genes in some patients.[1][2][3][4]
Comparative Analysis with Alternative Antiviral Agents
While no head-to-head comparative trials with this compound have been published, the following table summarizes the in vitro efficacy of various antiviral agents against EBV. It is important to note that these studies often do not specify the EBV strain used, which is a significant gap in the current literature.
| Antiviral Agent | Mechanism of Action | Cell Line(s) | IC50 (μM) | Reference(s) |
| This compound | EBNA1 Inhibitor | EBV+ cancer cell lines | Not publicly available | [1][2] |
| Acyclovir | Viral DNA Polymerase Inhibitor | P3HR1, LCL | 2.5 - 3.4 | [5] |
| Ganciclovir | Viral DNA Polymerase Inhibitor | P3HR1, LCL | 1.7 - 2.6 | [5] |
| Tenofovir alafenamide (TAF) | Viral DNA Polymerase Inhibitor | HH514-16 | More potent than ganciclovir | [6] |
| Tenofovir disoproxil fumarate (TDF) | Viral DNA Polymerase Inhibitor | HH514-16 | More potent than acyclovir | [6] |
The Significance of EBV Strain Diversity
EBV strains are broadly classified into Type 1 and Type 2 based on genetic variations, primarily within the EBNA gene sequences.[7] These genetic differences can influence the host's immune response to the virus. Furthermore, variations in the EBNA1 protein sequence exist among different EBV strains. These polymorphisms could potentially impact the binding affinity and inhibitory effect of EBNA1-targeted drugs like this compound. However, to date, no studies have been published that directly investigate the differential activity of this compound on Type 1 versus Type 2 EBV or other genetically distinct strains.
Experimental Protocols
In Vitro Antiviral Susceptibility Assay
A common method to determine the in vitro susceptibility of EBV to antiviral compounds involves the following steps:
-
Cell Culture: EBV-producing cell lines (e.g., P3HR1, Akata) or lymphoblastoid cell lines (LCLs) established from patient samples are cultured in appropriate media.
-
Lytic Cycle Induction: To assess activity against replicating virus, the EBV lytic cycle can be induced using chemical agents such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and sodium butyrate.
-
Drug Treatment: The cultured cells are treated with a range of concentrations of the antiviral agent being tested.
-
Quantification of EBV DNA: After a defined incubation period (e.g., 72 hours), total DNA is extracted from the cells. The amount of EBV DNA is quantified using a highly sensitive technique like quantitative real-time polymerase chain reaction (qPCR) targeting a conserved viral gene such as EBNA1 or BALF5.[5][8]
-
IC50 Determination: The 50% inhibitory concentration (IC50), which is the drug concentration that reduces the EBV DNA copy number by 50% compared to untreated controls, is calculated.
EBV Genome Copy Number Reduction Assay
This assay is crucial for evaluating the efficacy of drugs that target viral persistence, such as EBNA1 inhibitors:
-
Treatment of Latently Infected Cells: EBV-latently infected cell lines are cultured in the continuous presence of the antiviral drug over an extended period (e.g., several passages).
-
DNA Extraction and Quantification: At various time points, aliquots of cells are harvested, and the total DNA is extracted.
-
qPCR Analysis: The number of EBV genomes per cell is determined by qPCR, normalizing the EBV DNA copy number to a cellular housekeeping gene (e.g., RNase P).
-
Analysis of Episome Loss: A significant reduction in the EBV genome copy number over time indicates that the drug is effectively inhibiting the maintenance of the viral episome.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, a typical experimental workflow, and the EBV lifecycle.
Figure 1: Mechanism of action of this compound.
Figure 2: Experimental workflow for antiviral susceptibility testing.
Figure 3: Simplified overview of the Epstein-Barr Virus lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/IIa clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein Barr virus positive nasopharyngeal cancer with pharmacokinetic and pharmacodynamic correlative studies. - ASCO [asco.org]
- 3. First-in-Human clinical trial of a small molecule EBNA1 inhibitor, this compound, in patients with Epstein-Barr positive nasopharyngeal cancer, with pharmacokinetic and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Clinical Trial of a Small-Molecule EBNA1 Inhibitor, this compound, in Patients with Epstein-Barr-Positive Nasopharyngeal Cancer, with Pharmacokinetic and Pharmacodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pnas.org [pnas.org]
- 7. Epstein-Barr virus types 1 and 2 differ in their EBNA-3A, EBNA-3B, and EBNA-3C genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Validating VK-2019 in Overcoming Chemoresistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemoresistance is a primary obstacle in the successful treatment of many cancers, including Epstein-Barr virus (EBV)-positive malignancies such as nasopharyngeal carcinoma (NPC). Standard platinum-based chemotherapy regimens, while initially effective, often face diminished efficacy as tumors develop resistance. This guide provides a comparative analysis of VK-2019, a first-in-class, orally bioavailable inhibitor of the EBV nuclear antigen 1 (EBNA1), and its potential role in overcoming chemoresistance. We will compare its unique mechanism of action against other strategies and present supporting experimental data.
Introduction to this compound: A Targeted Approach
This compound is a small molecule inhibitor that targets EBNA1, a viral protein essential for the replication and maintenance of the EBV genome within latently infected cancer cells.[1][2] EBNA1 is consistently expressed in all EBV-associated malignancies, making it a highly specific target for therapeutic intervention.[1][2] By inhibiting EBNA1, this compound disrupts the persistence of the viral genome, leading to a reduction in the expression of viral oncogenes and subsequent inhibition of tumor cell proliferation.[3][4] This targeted approach offers a novel strategy for treating EBV-positive cancers, particularly in the context of resistance to conventional chemotherapy.[5]
The Link Between EBV and Chemoresistance
Emerging preclinical evidence has established a direct link between EBV latent proteins and the development of chemoresistance. The EBV-encoded latent membrane protein 1 (LMP1), a key viral oncogene, has been shown to induce resistance to cisplatin, a cornerstone of NPC chemotherapy. Studies have demonstrated that LMP1 can confer chemoresistance through multiple signaling pathways:
-
Upregulation of MicroRNA-21: LMP1 can upregulate microRNA-21, which in turn suppresses PDCD4 and Fas-L, leading to resistance to cisplatin-induced apoptosis.[6]
-
Activation of Autophagy: LMP1 has been found to promote resistance to cisplatin by activating the MEK1/2/Nrf-2 signaling pathway, which enhances autophagy in lymphoma cells.[3]
-
Alteration of Mitochondrial Proteins: EBV-LMP1 can induce conformational changes in adenine nucleotide translocase-1 (ANT1), a mitochondrial protein, which contributes to cisplatin resistance in NPC.[5][7]
Given that the expression of LMP1 is dependent on the presence of the EBV genome, which is maintained by EBNA1, it is hypothesized that the inhibition of EBNA1 by this compound can lead to a downstream reduction in LMP1 expression, thereby potentially reversing or mitigating chemoresistance.
Comparative Analysis of Chemoresistance Reversal Strategies
The following table summarizes the mechanistic differences between this compound and other strategies aimed at overcoming chemoresistance.
| Strategy | Mechanism of Action | Advantages | Limitations |
| This compound (EBNA1 Inhibition) | Targets the underlying viral driver of the malignancy. Inhibition of EBNA1 leads to loss of the EBV genome, reducing the expression of viral oncogenes like LMP1 that contribute to chemoresistance. | High specificity for EBV-positive cancer cells, potentially leading to fewer off-target side effects. Addresses a root cause of chemoresistance in EBV-associated cancers. | Efficacy is limited to EBV-positive tumors. Direct clinical data on chemo-sensitization is still emerging. |
| Targeted Therapy (e.g., EGFR inhibitors) | Inhibits specific cellular signaling pathways (e.g., RAS/ERK) that are hyperactivated in cancer cells and can contribute to resistance. | Can be effective in tumors with specific genetic mutations. | Resistance to targeted therapies can develop through secondary mutations. Not specific to virally-driven chemoresistance mechanisms. |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Modulates the host immune system to recognize and attack cancer cells. Can be effective against chemoresistant tumors. | Can lead to durable, long-term responses. | Efficacy is dependent on the immunogenicity of the tumor and the patient's immune status. Can cause immune-related adverse events. |
| Novel Drug Delivery Systems (e.g., Liposomes) | Encapsulate chemotherapeutic agents to improve their pharmacokinetic profile, enhance tumor accumulation, and reduce systemic toxicity. | Can increase the therapeutic index of existing chemotherapy drugs. | Does not address the intrinsic molecular mechanisms of resistance within the cancer cell. |
Supporting Experimental Data
While direct preclinical studies on this compound in combination with chemotherapy on resistant cell lines are not yet published, proof-of-concept for the role of EBNA1 inhibition in chemo-sensitization has been demonstrated.
A study utilizing CRISPR/Cas13 to suppress EBNA1 in NPC cells showed a significant sensitization of these cells to both 5-fluorouracil and cisplatin.[8] This provides strong evidence that targeting EBNA1 can be an effective strategy to overcome chemoresistance.
The following table presents data from a study on the effect of EBV-LMP1 on cisplatin sensitivity in NPC cell lines, illustrating the principle that targeting EBV-related proteins can impact chemoresistance.
| Cell Line | Treatment | IC50 of Cisplatin (μM) |
| HK1 (LMP1-negative) | Cisplatin alone | 20 |
| HK1-LMP1 (LMP1-positive) | Cisplatin alone | 38 |
| CNE1 (LMP1-negative) | Cisplatin alone | 25 |
| CNE1-LMP1 (LMP1-positive) | Cisplatin alone | 41 |
Data adapted from Zhao et al., EMBO Molecular Medicine (2021).[5]
These data demonstrate that the presence of LMP1 significantly increases the IC50 of cisplatin, indicating induced resistance. By targeting EBNA1, this compound is expected to reduce LMP1 levels and restore sensitivity to cisplatin.
Experimental Protocols
Below are representative experimental protocols for assessing the role of an EBNA1 inhibitor in overcoming chemoresistance, based on methodologies from relevant preclinical studies.
Cell Viability Assay to Determine IC50
-
Cell Culture: Culture EBV-positive (e.g., C666-1) and EBV-negative (e.g., HK1) NPC cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of cisplatin, this compound, or a combination of both.
-
MTT Assay: After 48-72 hours of incubation, add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Xenograft Model for Chemoresistance
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously inject EBV-positive NPC cells (e.g., C666-1) into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, cisplatin alone, this compound alone, and cisplatin in combination with this compound. Administer treatments according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for EBV proteins, markers of apoptosis).
Visualizing the Pathway and Workflow
Caption: EBV-mediated chemoresistance and this compound's mechanism.
Caption: Workflow for testing this compound in chemoresistance models.
Conclusion
This compound represents a promising, targeted approach for the treatment of EBV-positive malignancies. Its unique mechanism of action, centered on the inhibition of the essential viral protein EBNA1, distinguishes it from conventional chemotherapy and other targeted therapies. Preclinical evidence strongly suggests a role for EBV latent proteins in mediating chemoresistance. By reducing the EBV genome and the expression of these proteins, this compound has the potential to overcome or mitigate resistance to standard chemotherapeutic agents. Further preclinical and clinical studies directly evaluating this compound in combination with chemotherapy in resistant settings are warranted to fully validate its role as a chemo-sensitizing agent.
References
- 1. Latent membrane protein-1 of Epstein-Barr virus inhibits cell growth and induces sensitivity to cisplatin in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Epstein-Barr Virus in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of MEK1/2/Nrf-2 Signaling Pathway by Epstein-Barr Virus-Latent Membrane Protein 1 Enhances Autophagy and Cisplatin Resistance in T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational change of adenine nucleotide translocase‐1 mediates cisplatin resistance induced by EBV‐LMP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epstein-Barr Virus_Encoded LMP1 Upregulates MicroRNA-21 to Promote the Resistance of Nasopharyngeal Carcinoma Cells to Cisplatin-Induced Apoptosis by Suppressing PDCD4 and Fas-L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. CRISPR/Cas13-Mediated Inhibition of EBNA1 for Suppression of Epstein–Barr Virus Transcripts and DNA Load in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling VK-2019
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling and disposal of VK-2019, a selective inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1). The following procedural guidance is intended to ensure safe laboratory practices and effective experimental application.
Immediate Safety and Handling Protocols
This compound is identified as a non-hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory precautions are essential to ensure personnel safety.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical. The following PPE is recommended for handling this compound in a laboratory setting:
-
Eye Protection: Use of appropriate safety glasses is recommended.
-
Hand Protection: Wear suitable chemical-resistant gloves (conforming to standard BS EN 374:2003 or equivalent). Gloves should be inspected for integrity before use and disposed of properly after handling the substance. Hands should be washed and dried thoroughly after handling.
-
Body Protection: A standard laboratory coat or appropriate protective clothing should be worn.
-
Respiratory Protection: If a risk assessment indicates the potential for aerosol formation or inhalation of dust, a suitable respirator should be used.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly advised, especially when handling the powdered form or preparing solutions, to avoid inhalation and contact.[1] A safety shower and eye wash station should be readily accessible in the laboratory.[1]
First Aid Measures
In the event of exposure, the following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing ceases, administer artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Seek medical attention.[1] |
| Eye Contact | Flush the eyes with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Ingestion | If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention. |
Operational Plans: Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Storage Conditions
This compound should be stored in a dry, dark environment. Recommended storage temperatures are as follows:
| Storage Duration | Recommended Temperature |
| Short-term (days to weeks) | 0 - 4°C |
| Long-term (months to years) | -20°C |
Stock solutions of this compound can be stored at 0 - 4°C for short-term use or at -20°C for longer periods.[2] Some suppliers recommend storing stock solutions at -80°C for up to 6 months.[3][4]
Disposal Plan
As a non-hazardous chemical, this compound can typically be disposed of following standard laboratory procedures for non-hazardous waste. However, it is imperative to adhere to local and institutional regulations.
-
Solid Waste: Solid this compound should not be disposed of in regular laboratory trash cans that are handled by custodial staff. Instead, it should be securely packaged, clearly labeled as "non-hazardous," and transferred directly to an appropriate waste dumpster by laboratory personnel.
-
Liquid Waste: Non-hazardous liquid waste, such as dilute solutions of this compound, may be permissible for drain disposal with copious amounts of water, pending approval from the institution's Environmental Health and Safety (EHS) department. Liquid waste should never be disposed of in dumpsters.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container labels should be defaced or removed before disposal in the regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Source |
| Chemical Formula | C29H25NO4 | [2] |
| Molecular Weight | 451.52 g/mol | [2] |
| CAS Number | 2044520-06-9 | [2] |
| In Vitro Activity (EC50) | Sub-micromolar in biochemical and cell-based assays | [5] |
| Clinical Trial Dosage | 60 mg to 1800 mg orally, once daily | [6][7] |
Experimental Protocols
The following are representative protocols for experiments involving this compound. Researchers should adapt these protocols to their specific experimental needs and cell systems.
In Vitro EBNA1 DNA-Binding Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the binding of the EBNA1 DNA-binding domain (DBD) to its cognate DNA sequence.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant EBNA1 DBD in an appropriate assay buffer.
-
Prepare a fluorescently labeled (e.g., with FAM) DNA probe containing the EBNA1 binding site.
-
Prepare a serial dilution of this compound in the assay buffer. A common solvent for initial stock solutions is DMSO.
-
-
Assay Procedure:
-
In a 384-well, black, non-binding surface plate, add the EBNA1 DBD solution.
-
Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells and incubate for a specified period (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.
-
Add the fluorescently labeled DNA probe to each well.
-
Incubate for an additional period (e.g., 20 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) signal using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the percentage of inhibition at each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit EBNA1-DNA binding by 50%.
-
Cell Viability Assay (Resazurin Reduction Assay)
This assay assesses the effect of this compound on the viability of EBV-positive and EBV-negative cell lines.
Methodology:
-
Cell Plating:
-
Plate EBV-positive (e.g., C666-1, Raji) and EBV-negative (e.g., HK1, BJAB) cells in a 96-well, opaque-walled plate at an optimal density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in DPBS) and add a specified volume (e.g., 20 µL) to each well.
-
Incubate the plates for 1-4 hours at 37°C, allowing metabolically active cells to reduce resazurin to the fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the EC50 value for each cell line.
-
Visualizations
EBNA1-Mediated EBV Episome Maintenance and Inhibition by this compound
Caption: this compound inhibits EBNA1's ability to bind to the EBV episome, disrupting viral replication.
Experimental Workflow for Assessing this compound Efficacy
Caption: A multi-assay workflow to evaluate the inhibitory effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Development of a high-throughput screen for inhibitors of Epstein-Barr virus EBNA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. Functional Analyses of the EBNA1 Origin DNA Binding Protein of Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
